1-(3-Nitropyridin-2-YL)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5(10)7-6(9(11)12)3-2-4-8-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSQCJBQCZOILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Nitropyridin-2-yl)ethanone
Abstract
This technical guide provides a comprehensive overview of a validated synthetic pathway for 1-(3-nitropyridin-2-yl)ethanone, a valuable heterocyclic ketone intermediate. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the synthetic strategy, the causality behind experimental choices, and a detailed, reproducible protocol. The core of this guide focuses on a modern, two-step approach commencing from 2-chloro-3-nitropyridine, involving a Stille cross-coupling reaction to form a key enol ether intermediate, followed by an efficient acid-catalyzed hydrolysis. Mechanistic insights, data presentation, and safety considerations are integrated throughout to ensure scientific integrity and practical utility.
Introduction and Strategic Overview
This compound (CAS No. 194278-44-9) is a substituted pyridine derivative featuring both an acetyl group and a nitro group.[1] This unique substitution pattern makes it a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the reactive carbonyl functionality of the acetyl group provide two distinct handles for further molecular elaboration. For instance, nitropyridine compounds are recognized as important intermediates in the synthesis of therapeutic agents.[2]
Direct nitration of 2-acetylpyridine presents significant challenges, including harsh reaction conditions and the formation of undesired isomers, due to the deactivating nature of both the pyridine nitrogen (especially when protonated) and the acetyl group.[3][4] Therefore, a more controlled and regioselective approach is required.
Our strategy hinges on a retrosynthetic disconnection that avoids the direct nitration of a pre-existing acetylpyridine. Instead, we build the molecule by first establishing the 3-nitropyridine core and then introducing the acetyl functionality. This is achieved via a key enol ether intermediate, 2-(1-ethoxyvinyl)-3-nitropyridine, which can be readily hydrolyzed to the target ketone.
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the synthesis of this compound.
Pathway Execution: From Halopyridine to Target Ketone
The selected pathway is divided into two distinct, high-yielding stages.
Stage 1: Stille Cross-Coupling for Enol Ether Synthesis
Causality and Expertise: The Stille cross-coupling reaction is an exceptionally reliable method for forming carbon-carbon bonds. Its primary advantage in this context is its tolerance of a wide range of functional groups, including the nitro group present on our substrate, which might be sensitive under the conditions required for other coupling reactions (e.g., Grignard). We start with 2-chloro-3-nitropyridine, a commercially available and reactive electrophile. The chlorine at the 2-position is activated towards nucleophilic substitution and is an excellent participant in palladium-catalyzed cross-coupling cycles.[5] Its partner, tributyl(1-ethoxyvinyl)stannane, serves as a stable and effective nucleophilic donor of the "acetyl anion" equivalent in the form of an enol ether.
Reaction Scheme: 2-Chloro-3-nitropyridine + Tributyl(1-ethoxyvinyl)stannane → 2-(1-Ethoxyvinyl)-3-nitropyridine
Mechanism Overview: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the nitropyridine, followed by transmetalation with the organostannane reagent, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Caption: Simplified mechanism of the Stille cross-coupling reaction.
Stage 2: Acid-Catalyzed Hydrolysis of the Enol Ether
Causality and Expertise: Enol ethers are valuable synthetic intermediates precisely because they serve as masked carbonyl compounds. They are stable to many reaction conditions but can be cleanly and efficiently hydrolyzed to the corresponding ketone under acidic conditions.[1] The mechanism involves the protonation of the enol ether double bond, which generates a resonance-stabilized carbocation (an oxocarbenium ion). Subsequent attack by water and loss of ethanol yields the desired ketone. The use of a mixture of hydrochloric acid and acetic acid provides both the necessary acidic catalyst and a suitable solvent system.[1]
Reaction Scheme: 2-(1-Ethoxyvinyl)-3-nitropyridine + H₂O --[H⁺]--> this compound + Ethanol
Detailed Experimental Protocol
Trustworthiness: This protocol is adapted from a documented procedure and is designed to be self-validating.[1] Each step includes clear instructions and expected outcomes. All reagents should be of high purity.
Reagents and Materials
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-Chloro-3-nitropyridine | 5470-18-8 | 158.55 | 3.17 g | 1.0 |
| Tributyl(1-ethoxyvinyl)stannane | 97674-02-7 | 349.12 | 8.03 g | 1.15 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 1.16 g | 0.05 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 100 mL | - |
| Acetic Acid | 64-19-7 | 60.05 | 46 mL | - |
| 3N Hydrochloric Acid | 7647-01-0 | 36.46 | 34 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Sodium Bicarbonate (sat. aq.) | 144-55-8 | 84.01 | As needed | - |
| Sodium Sulfate, anhydrous | 7757-82-6 | 142.04 | As needed | - |
Step-by-Step Methodology
Stage 1: Synthesis of 2-(1-ethoxyvinyl)-3-nitropyridine
-
Inert Atmosphere Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-nitropyridine (3.17 g, 20.0 mmol), tributyl(1-ethoxyvinyl)stannane (8.03 g, 23.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol).
-
Solvent Addition: Add 100 mL of anhydrous toluene via cannula.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-12 hours.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. The crude residue, containing the desired product and tin byproducts, can often be carried forward directly to the next step after a simple filtration through a short plug of silica gel to remove the palladium catalyst. For rigorous purification, column chromatography on silica gel can be performed.
Stage 2: Synthesis of this compound
-
Dissolution: Dissolve the crude 2-(1-ethoxyvinyl)-3-nitropyridine (assuming theoretical yield of ~4.58 g, 23.6 mmol) in 46 mL of acetic acid in a 250 mL round-bottom flask.[1]
-
Hydrolysis: Add 34 mL of 3N hydrochloric acid to the solution. Stir the reaction mixture vigorously at room temperature (20-25 °C) for 9 hours.[1]
-
Neutralization: Upon completion, cool the reaction solution in an ice bath. Carefully neutralize the mixture with a saturated aqueous solution of sodium hydroxide until the pH is approximately 7. Then, adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[1]
-
Washing and Drying: Combine the organic layers, wash with saturated aqueous sodium chloride solution (brine), and dry over anhydrous sodium sulfate.[1]
-
Purification: Filter off the drying agent and remove the solvent by distillation under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: 2:1 Hexane:Ethyl Acetate) to afford the final product as a white to light yellow solid.[1]
Expected Results and Characterization
-
Yield: The reported yield for the hydrolysis step is 79%.[1]
-
Appearance: White to light yellow solid.[1]
-
¹H-NMR (CDCl₃): δ 2.73 (3H, s), 7.60 (1H, dd, J=8.3, 4.8 Hz), 8.23 (1H, dd, J=8.3, 1.5 Hz), 8.83 (1H, dd, J=4.8, 1.5 Hz).[1] The singlet at 2.73 ppm corresponds to the acetyl methyl protons. The three distinct signals in the aromatic region confirm the trisubstituted pyridine ring structure.
Safety and Handling
-
Organostannanes: Tributyltin compounds are toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Avoid inhalation of dust.
-
Acids and Bases: Acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with appropriate PPE. Neutralization should be performed slowly and with cooling to control the exothermic reaction.
-
Solvents: Toluene and ethyl acetate are flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
The synthesis of this compound is effectively achieved through a robust, two-stage process involving a Stille cross-coupling and subsequent acid-catalyzed hydrolysis. This pathway offers excellent regiocontrol and high yields, circumventing the challenges associated with direct nitration of 2-acetylpyridine. The detailed protocol and mechanistic rationale provided herein serve as a reliable guide for researchers requiring access to this versatile chemical intermediate.
References
"1-(3-Nitropyridin-2-YL)ethanone" CAS number 55675-33-7
An In-Depth Technical Guide to 1-(3-Nitropyridin-2-yl)ethanone (CAS 55675-33-7): A Versatile Heterocyclic Building Block
Executive Summary
This compound is a functionalized heterocyclic compound poised for significant utility in synthetic and medicinal chemistry. The strategic placement of an acetyl group and a nitro group on the pyridine core creates a molecule with a rich and versatile reactivity profile. The electron-withdrawing nature of both substituents activates the pyridine ring for specific chemical transformations, making it an ideal starting point for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its properties, plausible synthetic routes, core reactivity, and potential applications, particularly in the field of drug discovery. By analyzing the known chemistry of closely related 2-substituted-3-nitropyridines, we can elucidate the mechanistic principles that govern its utility and provide actionable protocols for researchers.
The Strategic Importance of the 3-Nitropyridine Scaffold
The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a nitro group (NO₂) profoundly alters the electronic landscape of this ring. Positioned at the 3-position, the nitro group acts as a powerful electron-withdrawing group, which serves two primary functions:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group can function as an efficient leaving group (nucleofuge), particularly when the ring is further activated by other electron-withdrawing substituents. This allows for the direct introduction of a wide array of nucleophiles.
-
Modulation of Physicochemical Properties: The presence of the nitro group influences the molecule's polarity, solubility, and electronic properties, which are critical parameters in drug design.
The acetyl group at the 2-position not only contributes to the electronic activation of the ring but also serves as a versatile synthetic handle for a plethora of chemical transformations, including condensations, reductions, and derivatizations.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific isomer is not broadly published, its key properties can be reliably predicted or are available from chemical suppliers.
| Property | Value | Source / Rationale |
| CAS Number | 55675-33-7 | - |
| Molecular Formula | C₇H₆N₂O₃ | Based on structure |
| Molecular Weight | 166.14 g/mol | Based on structure |
| Appearance | Pale-yellow to yellow-brown solid/semi-solid | Analogy to similar compounds |
| Storage Temperature | Room temperature, under inert atmosphere | Recommended for nitro-aromatics |
| IUPAC Name | This compound | Standard nomenclature |
| InChI Key | WJBPEUKZXRFJDM-UHFFFAOYSA-N | Isomer-specific identifier |
Spectroscopic Characterization (Predicted):
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.5-9.0 ppm), significantly downfield due to the electron-withdrawing effects of the nitro and acetyl groups. The methyl protons of the acetyl group would present as a sharp singlet around δ 2.5-2.8 ppm.
-
¹³C NMR: The carbonyl carbon would be observed around δ 190-200 ppm. The aromatic carbons would appear in the δ 120-160 ppm range, with carbons attached to or ortho/para to the nitro group being significantly influenced.
-
IR Spectroscopy: Characteristic peaks would include a strong C=O stretch (around 1700 cm⁻¹) and strong asymmetric and symmetric stretches for the NO₂ group (approx. 1530 and 1350 cm⁻¹, respectively).
Proposed Synthesis and Mechanistic Insight
A direct and logical approach to the synthesis of this compound involves the regioselective nitration of the commercially available precursor, 1-(pyridin-2-yl)ethanone. The directing effects of the acetyl group and the protonated pyridine nitrogen under strong acidic conditions are the critical factors governing the reaction's outcome.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Nitration of 1-(Pyridin-2-yl)ethanone
Causality: This protocol employs a standard nitrating mixture. Concentrated sulfuric acid protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack, and also protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), slowly add 1-(pyridin-2-yl)ethanone (1.0 eq) to concentrated sulfuric acid (98%, ~3-4 mL per gram of starting material).
-
Addition of Nitrating Agent: While maintaining the temperature below 10 °C, add a pre-cooled mixture of concentrated sulfuric acid (1 part) and fuming nitric acid (1 part) dropwise to the reaction mixture over 30-45 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.
-
Neutralization and Extraction: Slowly neutralize the cold aqueous solution with a saturated sodium bicarbonate or ammonium hydroxide solution to a pH of ~7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Core Reactivity: A Gateway to Chemical Diversity
The true value of this molecule lies in its predictable and versatile reactivity, dominated by the interplay between the nitro and acetyl groups.
A. Nucleophilic Aromatic Substitution (SNAr) at the C3 Position
Recent studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have demonstrated that the 3-nitro group is an excellent nucleofuge, undergoing selective substitution with various nucleophiles, particularly thiols.[1][2] This reactivity is directly applicable to this compound.
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group. In the subsequent step, the aromaticity is restored by the expulsion of the nitrite anion (NO₂⁻).
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Thiolation of this compound
This protocol provides a self-validating system for introducing sulfur nucleophiles, a common strategy in medicinal chemistry.[1]
-
Materials: this compound (1.0 eq), desired thiol (e.g., benzyl mercaptan, 1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous DMF.
-
Reaction Setup: To a solution of the thiol in anhydrous DMF, add potassium carbonate and stir for 10 minutes at room temperature to form the thiolate anion.
-
Addition of Substrate: Add this compound to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.[1]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the 1-(3-(thiol-substituted)pyridin-2-yl)ethanone derivative.
B. Transformations of the Acetyl Group
The acetyl moiety is a versatile functional group that can undergo a wide range of standard chemical transformations, allowing for further diversification of the molecular scaffold. These reactions include:
-
Aldol Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated ketones.
-
Reduction: Selective reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄). This alcohol can be a precursor for further reactions.[3]
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to create new C-C bonds.[4]
-
Formation of Heterocycles: The acetyl group can be a key component in cyclization reactions to form fused or appended heterocyclic systems.
Caption: Derivatization pathways from the core this compound scaffold.
Applications in Drug Discovery
This compound is not an end-product but a strategic intermediate. Its value is realized in its ability to generate libraries of diverse molecules for screening in drug discovery programs.
-
Kinase Inhibitors: The pyridine core is a well-established scaffold in kinase inhibitor design. The functional handles on this molecule allow for the systematic exploration of the chemical space around the core to optimize binding and selectivity. For instance, N-(thiazol-2-yl)pyridin-2-amine derivatives have been developed as potent KDR kinase inhibitors.[5]
-
TRP Channel Modulators: Pyridinyl methanol derivatives have been identified as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain and inflammation.[3] The acetyl group on our title compound can be readily reduced to the corresponding alcohol, providing a direct entry point into this class of molecules.
-
Fragment-Based and Diversity-Oriented Synthesis: The dual reactivity allows for its use in fragment-based lead discovery (FBLD) and diversity-oriented synthesis (DOS). The core can be elaborated through SNAr on one side and acetyl group chemistry on the other, rapidly generating a library of compounds with diverse three-dimensional shapes and pharmacophoric features. This approach aligns with modern medicinal chemistry strategies, such as the use of "click chemistry" for efficient lead discovery.[6]
Safety and Handling
As with all nitro-aromatic compounds, appropriate safety precautions are essential. The following guidelines are based on data for structurally related nitropyridines.[7][8]
| Hazard Category | GHS Information | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/eye protection. |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume. P271: Use only outdoors or in a well-ventilated area. |
-
Handling: Should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound represents a highly valuable, albeit under-utilized, building block for chemical synthesis. Its defined regiochemistry and dual functional handles provide a robust platform for generating molecular diversity. The predictable SNAr reactivity of the 3-nitro group, coupled with the versatility of the 2-acetyl moiety, offers chemists a reliable and efficient route to novel pyridyl derivatives. For researchers in drug discovery, this compound is a key intermediate for accessing compound libraries targeting a wide range of biological targets, from protein kinases to ion channels.
References
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. aksci.com [aksci.com]
An In-depth Technical Guide to the Spectroscopic Data of 1-(3-Nitropyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(3-Nitropyridin-2-yl)ethanone, a molecule of interest in medicinal chemistry and synthetic organic chemistry. By integrating experimental and predicted data, this document offers a detailed characterization of its chemical structure and properties, serving as a vital resource for researchers engaged in its synthesis, modification, or application.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 194278-44-9, is a substituted pyridine derivative. Its structure incorporates a pyridine ring, an acetyl group, and a nitro group, functionalities that impart specific chemical reactivity and spectroscopic features. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the pyridine ring, which is reflected in its spectroscopic signatures. Understanding these spectroscopic properties is paramount for confirming the identity and purity of the compound after synthesis and for predicting its behavior in chemical reactions.
Below is a visualization of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Spectroscopic Data and Interpretation
This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra provides a comprehensive structural elucidation of the molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The experimental ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is presented below.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.83 | dd | 1H | 4.8, 1.5 | H6 |
| 8.23 | dd | 1H | 8.3, 1.5 | H4 |
| 7.60 | dd | 1H | 8.3, 4.8 | H5 |
| 2.73 | s | 3H | - | -CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (7.0-9.0 ppm): The three signals in the downfield region are characteristic of the protons on the pyridine ring. The electron-withdrawing nitro group and the nitrogen atom in the ring deshield these protons, causing them to resonate at high chemical shifts.
-
The proton at 8.83 ppm (H6) is the most deshielded due to its proximity to the electronegative nitrogen atom. It appears as a doublet of doublets (dd) due to coupling with H5 (J = 4.8 Hz) and H4 (J = 1.5 Hz).
-
The proton at 8.23 ppm (H4) is also significantly deshielded and appears as a doublet of doublets, coupling with H5 (J = 8.3 Hz) and H6 (J = 1.5 Hz).
-
The proton at 7.60 ppm (H5) is the most upfield of the aromatic protons and appears as a doublet of doublets due to coupling with H4 (J = 8.3 Hz) and H6 (J = 4.8 Hz).
-
-
Aliphatic Region (2.0-3.0 ppm): The singlet at 2.73 ppm corresponds to the three protons of the methyl group (-CH₃) of the acetyl moiety. The singlet nature of this peak indicates no adjacent protons to couple with.
The following diagram illustrates the workflow for acquiring and interpreting a ¹H NMR spectrum.
Caption: A general workflow for ¹H NMR spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~200 | C=O (ketone) |
| ~155 | C2 |
| ~152 | C6 |
| ~145 | C3 |
| ~135 | C4 |
| ~125 | C5 |
| ~28 | -CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing around 200 ppm .
-
Aromatic Carbons: The carbons of the pyridine ring will appear in the aromatic region (120-160 ppm).
-
C2 and C6 are adjacent to the nitrogen atom and are expected to be significantly deshielded, with predicted shifts around 155 ppm and 152 ppm , respectively.
-
C3 , being directly attached to the electron-withdrawing nitro group, will also be deshielded, with a predicted chemical shift around 145 ppm .
-
C4 and C5 are expected to be further upfield, with predicted shifts around 135 ppm and 125 ppm , respectively.
-
-
Aliphatic Carbon: The methyl carbon of the acetyl group is expected to appear in the upfield region, around 28 ppm .
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100-3000 | C-H (aromatic) | Stretching |
| ~1700 | C=O (ketone) | Stretching |
| ~1600, ~1475 | C=C, C=N (aromatic ring) | Stretching |
| ~1530, ~1350 | N-O (nitro group) | Asymmetric & Symmetric Stretching |
| ~1250 | C-N | Stretching |
| ~850 | C-H (aromatic) | Out-of-plane bending |
Interpretation of the Predicted IR Spectrum:
-
The presence of a strong absorption band around 1700 cm⁻¹ would be a clear indication of the carbonyl group of the ketone.
-
The characteristic strong absorptions for the nitro group, typically around 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), would be key identifiers.
-
Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.
-
The pyridine ring vibrations (C=C and C=N stretching) would appear in the 1600-1475 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₇H₆N₂O₃), the molecular weight is 166.13 g/mol .
Predicted Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A peak at m/z = 166 would correspond to the molecular ion.
-
Loss of Methyl Group: A fragment at m/z = 151 would result from the loss of a methyl radical (•CH₃) from the acetyl group.
-
Loss of Acetyl Group: A peak at m/z = 123 would correspond to the loss of the acetyl radical (•COCH₃).
-
Loss of Nitro Group: A fragment at m/z = 120 could be observed due to the loss of a nitro group (•NO₂).
-
Further Fragmentations: Other smaller fragments would arise from the further breakdown of the pyridine ring and other functional groups.
The following diagram illustrates the relationship and complementary nature of these spectroscopic techniques in elucidating the structure of an organic molecule.
Caption: Interconnectivity of spectroscopic methods for structural analysis.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set appropriate parameters, including the number of scans (e.g., 16 or 32), relaxation delay, and acquisition time.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum.
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction to obtain the final spectrum.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
The spectroscopic data, both experimental and predicted, provide a robust and detailed characterization of this compound. The ¹H NMR spectrum confirms the connectivity of the protons, while the predicted ¹³C NMR, IR, and MS data offer a comprehensive picture of the carbon framework, functional groups, and molecular mass. This guide serves as a foundational resource for scientists working with this compound, enabling confident identification, purity assessment, and further chemical exploration.
References
An In-depth Technical Guide to 1-(3-Nitropyridin-2-YL)ethanone: Molecular Structure, Synthesis, and Properties
This technical guide provides a comprehensive overview of 1-(3-Nitropyridin-2-YL)ethanone, a heterocyclic ketone of interest to researchers in medicinal chemistry and materials science. This document delves into the compound's molecular structure, details its synthesis, summarizes its physicochemical properties, and explores its reactivity and potential applications. The information presented herein is curated for an audience of researchers, scientists, and drug development professionals, aiming to provide a foundational understanding of this versatile chemical entity.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridine derivative with the chemical formula C₇H₆N₂O₃. The molecule features a pyridine ring substituted with a nitro group at the 3-position and an acetyl group at the 2-position. This substitution pattern significantly influences the electronic properties and reactivity of the pyridine ring.
The molecular structure of this compound is depicted below:
Caption: 2D structure of this compound.
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these properties are predicted and may vary from experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₃ | - |
| Molecular Weight | 166.13 g/mol | - |
| CAS Number | 194278-44-9 | [1] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 288.9±20.0 °C (Predicted) | [1] |
| Density | 1.318±0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.92±0.10 (Predicted) | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One reported method involves the hydrolysis of 2-(1-ethoxyvinyl)-3-nitropyridine.[1]
Synthesis from 2-(1-ethoxyvinyl)-3-nitropyridine
This synthetic approach involves the acid-catalyzed hydrolysis of an enol ether to the corresponding ketone.
Reaction Scheme:
Caption: Synthesis of this compound.
Experimental Protocol: [1]
-
Dissolution: Dissolve 2-(1-ethoxyvinyl)-3-nitropyridine (4.58 g, 23.6 mmol) in acetic acid (46 mL).
-
Acidification: Add a solution of 3N hydrochloric acid (34 mL) to the reaction mixture.
-
Reaction: Stir the reaction for 9 hours at 20-25°C.
-
Neutralization and Extraction: Upon completion of the reaction, neutralize the solution with aqueous sodium hydroxide, followed by adjustment to a weak base (pH 8-9) with aqueous sodium bicarbonate. Extract the product with ethyl acetate.
-
Work-up: Separate the organic layer, wash with a saturated aqueous sodium chloride solution, and dry with anhydrous sodium sulfate.
-
Purification: Remove the solvent by distillation under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 2/1) to afford this compound (3.08 g, yield 79%).
Causality Behind Experimental Choices:
-
Acetic Acid as Solvent: Acetic acid is a suitable polar protic solvent that can dissolve the starting material and is compatible with the acidic hydrolysis conditions.
-
Hydrochloric Acid: A strong acid like HCl is necessary to catalyze the hydrolysis of the enol ether.
-
Neutralization and pH Adjustment: The neutralization with NaOH and subsequent adjustment with NaHCO₃ is crucial to quench the reaction and to ensure the product is in its neutral form for efficient extraction into ethyl acetate.
-
Silica Gel Chromatography: This is a standard purification technique for organic compounds, allowing for the separation of the desired product from any unreacted starting material or byproducts.
Spectroscopic Characterization
The structural confirmation of this compound relies on various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
-
¹H-NMR (CDCl₃): δ 2.73 (3H, s), 7.60 (1H, dd, J=8.3, 4.8 Hz), 8.23 (1H, dd, J=8.3, 1.5 Hz), 8.83 (1H, dd, J=4.8, 1.5 Hz).[1]
Interpretation:
-
The singlet at 2.73 ppm corresponds to the three protons of the acetyl methyl group.
-
The signals in the aromatic region (7.60, 8.23, and 8.83 ppm ) are characteristic of the three protons on the pyridine ring, with the downfield shifts indicating the electron-withdrawing effects of the nitro and acetyl groups.
Other Spectroscopic Data
-
¹³C NMR Spectroscopy: The spectrum would be expected to show seven distinct signals. The carbonyl carbon of the acetyl group would appear significantly downfield (typically >190 ppm). The carbons of the pyridine ring would have chemical shifts influenced by the positions of the nitrogen atom and the electron-withdrawing substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the ketone (around 1700 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (typically around 1530 and 1350 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (166.13 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and the nitro group.
Reactivity and Potential Applications
The reactivity of this compound is largely dictated by the electrophilic nature of the pyridine ring, enhanced by the presence of the electron-withdrawing nitro and acetyl groups.
Reactivity
Research on related 3-nitropyridine derivatives indicates that the nitro group at the 3-position is susceptible to nucleophilic aromatic substitution (SₙAr).[2] This reactivity allows for the introduction of various functional groups at this position, making this compound a potentially valuable synthetic intermediate.
Caption: Nucleophilic aromatic substitution on the pyridine ring.
Potential Applications
While specific applications for this compound have not been extensively reported, the nitropyridine scaffold is a common motif in bioactive molecules. Nitropyridine derivatives have been investigated for a range of therapeutic applications, including as:
-
Anticancer agents: The core structure is found in some kinase inhibitors.[3]
-
Antibacterial and antifungal agents.
-
Building blocks for novel materials: The electronic properties of nitropyridines make them candidates for applications in materials science.
The presence of the reactive acetyl and nitro groups provides handles for further chemical modification, suggesting that this compound could serve as a versatile starting material for the synthesis of compound libraries for drug discovery and other applications.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
References
Technical Guide: The Mechanistic Pathways to 1-(3-Nitropyridin-2-yl)ethanone
Abstract
This technical guide provides an in-depth analysis of the formation mechanism of 1-(3-nitropyridin-2-yl)ethanone, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The synthesis of this molecule is non-trivial due to the electronic properties of the pyridine ring, which is further deactivated by the presence of a 2-acetyl substituent. We will dissect the challenges posed by classical electrophilic aromatic substitution and elucidate the more sophisticated, non-classical pathway that enables an effective synthesis. This guide details the step-wise mechanism, provides field-proven experimental protocols, and explores alternative synthetic strategies, offering researchers and drug development professionals a comprehensive understanding of this important transformation.
Introduction: The Challenge of Synthesizing this compound
This compound, also known as 2-acetyl-3-nitropyridine, is a substituted pyridine derivative whose structural motif is of significant interest in the development of novel bioactive compounds.[1][2] However, its synthesis presents a classic challenge in heterocyclic chemistry. The pyridine ring is inherently electron-deficient compared to benzene due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic attack.[3][4] This deactivation is compounded by the presence of the electron-withdrawing acetyl group at the C2 position.
Attempting a direct nitration using standard electrophilic aromatic substitution (SEAr) conditions, such as a mixture of nitric and sulfuric acids, is generally ineffective.[4][5] The strong acidic medium protonates the pyridine nitrogen, creating a pyridinium ion. This further deactivates the ring, making the conditions required for nitration exceedingly harsh and often leading to poor yields and lack of selectivity.[5][6]
When electrophilic substitution on pyridine does occur, it preferentially happens at the C3 (or C5) position. This regioselectivity is dictated by the stability of the cationic intermediate (the σ-complex). Attack at C2 or C4 results in a resonance structure where the positive charge is unfavorably placed on the electronegative nitrogen atom, destabilizing the intermediate.[7][8] Attack at C3 avoids this destabilization, making it the kinetically and thermodynamically favored pathway.[3][8]
Given these electronic hurdles, the efficient formation of this compound relies not on a direct SEAr mechanism, but on a more nuanced and elegant multi-step pathway.
The Dominant Synthetic Pathway: A Non-Classical Nitration
The most effective and widely recognized method for the nitration of many pyridine compounds, including 2-acetylpyridine, is a procedure developed by Bakke that circumvents the limitations of direct SEAr.[9] This method utilizes dinitrogen pentoxide (N₂O₅) followed by a quench with sodium bisulfite (NaHSO₃).[10][11] The reaction does not proceed via electrophilic attack on the aromatic ring but through a sequence involving N-nitration, nucleophilic addition, a pericyclic rearrangement, and subsequent rearomatization.
Stepwise Mechanistic Elucidation
-
Step 1: Formation of the N-Nitropyridinium Intermediate: The reaction is initiated by the attack of the nucleophilic pyridine nitrogen of 2-acetylpyridine on dinitrogen pentoxide (N₂O₅). This step forms a reactive N-nitropyridinium nitrate salt.[9][10][12] This intermediate is the key to bypassing the high activation energy of a direct C-nitration on the deactivated ring.
-
Step 2: Nucleophilic Addition of Bisulfite: The highly electrophilic N-nitropyridinium salt is not isolated but is treated in situ with an aqueous solution of sodium bisulfite. The bisulfite ion (HSO₃⁻) acts as a nucleophile, attacking the pyridinium ring. This attack preferentially occurs at the C2 or C4 positions, breaking the ring's aromaticity and forming unstable N-nitro-dihydropyridine sulfonic acid intermediates.[10][12][13]
-
Step 3: The[1][3] Sigmatropic Rearrangement: The crucial transformation occurs from the N-nitro-1,2-dihydropyridine intermediate. This species undergoes an intramolecular, thermal[1][3] sigmatropic shift.[9][12] In this concerted pericyclic reaction, the nitro group migrates from the nitrogen atom (position 1) to the C3 carbon (position 5 of the π-system), forming a new C-N bond. This elegant rearrangement is the core of the mechanism's success, allowing the nitro group to be installed at the desired C3 position without a direct electrophilic attack.
-
Step 4: Rearomatization: The final step involves the elimination of the bisulfite group and a proton from the tetrahedral intermediate. This process restores the aromaticity of the pyridine ring, yielding the final product, this compound.[10]
Mechanistic Diagram
The following diagram illustrates the complete mechanistic pathway from 2-acetylpyridine to the final nitrated product.
Caption: A logical diagram illustrating the multi-step formation of this compound.
Experimental Protocol & Workflow
This protocol is a representative procedure for the nitration of a substituted pyridine via the Bakke method.[9][13]
Materials & Reagents
| Reagent/Material | Formula | Purity/Grade |
| 2-Acetylpyridine | C₇H₇NO | ≥98% |
| Dinitrogen Pentoxide (N₂O₅) | N₂O₅ | ≥98% |
| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous |
| Sodium Bisulfite | NaHSO₃ | Reagent Grade |
| Deionized Water | H₂O | - |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | - |
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-acetylpyridine (1.0 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Scientist's Note: An inert atmosphere and anhydrous conditions are critical during the first step to prevent premature decomposition of the highly reactive N₂O₅.
-
-
Formation of N-Nitropyridinium Salt: Cool the solution to -10 °C using an appropriate cooling bath. Add solid dinitrogen pentoxide (1.1 eq.) portion-wise, ensuring the internal temperature does not exceed -5 °C. Stir the resulting slurry at this temperature for 1 hour.
-
Process Insight: Low temperature control is paramount to manage the exothermic reaction and maintain the stability of the N-nitropyridinium intermediate.
-
-
Quench and Rearrangement: In a separate beaker, prepare a solution of sodium bisulfite (2.0 eq.) in a 3:1 mixture of methanol/water. While stirring vigorously, pour the cold reaction slurry from Step 2 into the bisulfite solution.
-
Causality: This quench is not merely a neutralization. The bisulfite is the active nucleophile that initiates the addition-rearrangement-elimination cascade. Vigorous stirring is essential to ensure efficient mixing of the biphasic system.
-
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up & Extraction: Neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Experimental Workflow Diagram
Caption: A standard laboratory workflow for the synthesis of this compound.
Alternative Synthetic Considerations
While the Bakke procedure is highly effective, other strategies can be envisioned for the synthesis of this and related compounds, particularly when specific substitution patterns are required.
-
Synthesis from Pre-functionalized Pyridines: A viable alternative involves starting with a pyridine ring that is already nitrated and halogenated, such as 2-chloro-3-nitropyridine. The acetyl group can then be introduced via a metal-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling with an appropriate acetyl-organometallic reagent) or by nucleophilic substitution followed by oxidation. This approach offers excellent control over regiochemistry. For example, the synthesis of 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines has been reported and could be adapted.[14][15]
-
Ring Formation Reactions: Although less direct for this specific target, constructing the substituted pyridine ring from acyclic precursors is a powerful tool in heterocyclic chemistry. Three-component ring transformation reactions, for instance, can build nitropyridine cores from dinitropyridone, a ketone, and an ammonia source, offering access to structures that are difficult to prepare otherwise.[16]
Conclusion
The formation of this compound is a prime example of how a seemingly straightforward transformation—aromatic nitration—requires a sophisticated mechanistic solution to overcome inherent electronic barriers. The dominant pathway is not a classical electrophilic aromatic substitution but a multi-step sequence involving N-nitration, nucleophilic addition, a key[1][3] sigmatropic rearrangement, and rearomatization. This understanding provides chemists with a robust and rational framework for synthesizing this and other challenging nitropyridine derivatives, which are crucial intermediates in the discovery of new medicines and materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. aklectures.com [aklectures.com]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. nva.sikt.no [nva.sikt.no]
- 11. chempanda.com [chempanda.com]
- 12. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Physical characteristics of "1-(3-Nitropyridin-2-YL)ethanone"
An In-Depth Technical Guide on the Physical Characteristics of 1-(3-Nitropyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pyridyl ketone derivative whose structural features—a pyridine ring, a nitro group, and a ketone functional group—make it a compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, a thorough understanding of its physical and spectroscopic properties is paramount for its effective use in research and development. This guide provides a comprehensive technical overview of the key physical characteristics of this compound, presenting both reported data and standardized protocols for its empirical determination. The methodologies are explained with an emphasis on the underlying scientific principles to ensure robust and reproducible characterization, empowering researchers to confidently integrate this compound into their discovery workflows.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical compound is to establish its precise identity and fundamental properties. These data points are critical for everything from stoichiometric calculations to regulatory documentation.
This compound is identified by the CAS Number 194278-44-9.[1][2] Its structure consists of a pyridine ring substituted with a nitro group at the 3-position and an acetyl group at the 2-position. The electron-withdrawing nature of both the nitro group and the pyridine nitrogen significantly influences the molecule's reactivity and physical properties.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 194278-44-9 | [1][2] |
| Molecular Formula | C₇H₆N₂O₃ | [1][2] |
| Molecular Weight | 166.13 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 288.9 ± 20.0 °C (Predicted) | [1] |
| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -1.92 ± 0.10 (Predicted) | [1] |
| Synonyms | 1-(3-nitro-2-pyridyl)ethanone, 1-(3-nitropyridin-2-yl)ethan-1-one | [1] |
Thermophysical Characterization: Melting Point
The melting point is a crucial physical constant that serves as a primary indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities. While a specific experimental melting point for this compound is not widely reported in the literature, its determination is a straightforward and essential characterization step.
Protocol 1: Melting Point Determination via Capillary Method
This protocol describes the standard and reliable method for determining the melting point of a solid crystalline compound.
Rationale: The capillary method provides a controlled and reproducible environment for heating a small sample. The packed crystalline lattice requires a specific amount of thermal energy to break down into a liquid state. Impurities disrupt this lattice, requiring less energy and causing melting to occur over a wider temperature range.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A solvent-free sample is critical for accuracy.
-
Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting range.
-
Accurate Determination: Using a fresh sample, heat the apparatus to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is reported as T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. For this compound, the reported ¹H NMR data in deuterochloroform (CDCl₃) provides a clear signature.[1]
Table 2: Reported ¹H NMR Spectral Data
| Chemical Shift (δ) | Multiplicity | Integration | Coupling Constant (J) | Assignment |
| 2.73 ppm | Singlet (s) | 3H | N/A | -CH₃ (Acetyl group) |
| 7.60 ppm | Doublet of doublets (dd) | 1H | 8.3, 4.8 Hz | H-5 (Pyridine ring) |
| 8.23 ppm | Doublet of doublets (dd) | 1H | 8.3, 1.5 Hz | H-4 (Pyridine ring) |
| 8.83 ppm | Doublet of doublets (dd) | 1H | 4.8, 1.5 Hz | H-6 (Pyridine ring) |
Interpretation:
-
The singlet at 2.73 ppm corresponds to the three equivalent protons of the acetyl methyl group, which has no adjacent protons to couple with.
-
The three distinct signals in the aromatic region (7.60-8.83 ppm) confirm the three protons on the substituted pyridine ring. The splitting patterns (doublet of doublets) and coupling constants are consistent with the proposed substitution pattern.
Caption: Structure with ¹H NMR assignments.
Protocol 2: Acquisition of NMR Spectra
Rationale: This protocol ensures the acquisition of high-resolution spectra suitable for unambiguous structural confirmation. The choice of solvent is critical; the compound must be soluble, and the solvent's signals should not interfere with key analyte signals.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, appropriate pulse width and relaxation delay).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024-4096 scans).
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Absorptions: Based on the structure of this compound, the IR spectrum should exhibit several key absorption bands. By analogy to similar structures like 1-(3-nitrophenyl)ethanone, we can predict the approximate regions for these vibrations.[3][4]
-
~1700 cm⁻¹: A strong, sharp peak for the C=O (carbonyl) stretch of the ketone.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Two strong peaks corresponding to the asymmetric and symmetric N-O stretching of the nitro group (NO₂), respectively.
-
~1600-1450 cm⁻¹: Multiple bands for the C=C and C=N stretching vibrations within the pyridine ring.
-
~3100-3000 cm⁻¹: Weak to medium peaks for the aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Weak peaks for the aliphatic C-H stretching of the methyl group.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through analysis of fragmentation patterns.
Rationale: Under electron ionization (EI), a molecule is fragmented into characteristic pieces. Analyzing the mass-to-charge ratio (m/z) of these fragments allows a chemist to deduce the original structure.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the intact molecule's mass.
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from the acetyl group, resulting in a peak at m/z = 151.
-
[M-43]⁺: A prominent peak from the loss of the acetyl radical (•COCH₃), resulting in a fragment at m/z = 123. This corresponds to the 3-nitropyridinyl cation.
-
Further Fragmentation: Subsequent loss of NO₂ (46 Da) or NO (30 Da) from the fragments.
Caption: Proposed primary fragmentation pathways in EI-MS.
Safety and Handling
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.
GHS Hazard Information: this compound is classified with the GHS07 pictogram (Exclamation Mark), indicating potential hazards.[1]
Table 3: GHS Safety Information
| Category | Information |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Storage and Handling Recommendations:
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent degradation.[1][2]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
Conclusion
This technical guide has detailed the essential physical and spectroscopic characteristics of this compound. The combination of its known properties and the standardized protocols provided herein equips researchers with the necessary knowledge for its confident identification, purity assessment, and safe handling. A thorough characterization, as outlined, is the cornerstone of reproducible and reliable scientific research, enabling the successful application of this valuable chemical building block in drug discovery and materials science.
References
An In-depth Technical Guide to the Solubility Profile of 1-(3-Nitropyridin-2-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aqueous solubility of a compound is a critical physicochemical parameter that profoundly influences its biological activity, bioavailability, and overall developability as a therapeutic agent. This guide provides a comprehensive technical overview of the solubility profile of 1-(3-Nitropyridin-2-YL)ethanone, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of solubility, predictive assessments based on its chemical structure, and detailed, field-proven methodologies for its empirical determination. We will explore both thermodynamic and kinetic solubility assays, offering a robust framework for researchers to accurately characterize this compound and others like it.
Introduction: The Critical Role of Solubility in Drug Discovery
Aqueous solubility is a key determinant of a drug candidate's success, affecting everything from in vitro assay reliability to in vivo pharmacokinetics.[1][2] Poor solubility can lead to underestimated toxicity, inconsistent biological data, and significant challenges in formulation development, ultimately increasing the time and cost of bringing a new therapeutic to market.[2][3] Therefore, a thorough understanding and early characterization of a compound's solubility profile are paramount.
This guide focuses on this compound, a molecule featuring a nitropyridine core. The presence of both a pyridine ring and a nitro group suggests a complex interplay of factors governing its solubility.
Physicochemical Properties and Predicted Solubility Profile of this compound
A predictive analysis of a compound's solubility begins with an examination of its structural features and physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₃ | [4] |
| Molecular Weight | 166.13 g/mol | [4] |
| Appearance | White to light yellow solid | [4] |
| Predicted pKa | -1.92 ± 0.10 | [4] |
The structure of this compound contains several key functional groups that influence its solubility:
-
Pyridine Ring: A basic heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and polar group.
-
Ethanone Group (-C(O)CH₃): A ketone group which is also polar and can act as a hydrogen bond acceptor.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Polar molecules tend to dissolve in polar solvents, while non-polar molecules dissolve in non-polar solvents.[5][6] The presence of polar functional groups, such as hydroxyl and carboxyl groups, generally enhances water solubility through hydrogen bonding.[5][7] Conversely, a larger non-polar hydrocarbon backbone decreases aqueous solubility.[7]
For this compound, the polar nitro and ketone groups would suggest some degree of solubility in polar solvents. However, the aromatic pyridine ring, while containing a nitrogen, contributes a significant non-polar surface area. The very low predicted pKa indicates that the pyridine nitrogen is not easily protonated under typical physiological pH conditions, which might limit pH-dependent solubility enhancements.
Predicted Solubility:
-
Aqueous Solubility: Likely to be low. While the molecule has polar groups, the overall structure is relatively rigid and lacks strong hydrogen bond donating groups. Similar compounds like 4-Amino-3-nitropyridine are reported to be insoluble or sparingly soluble in water.[8][9]
-
Organic Solvents: Expected to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.[6]
Methodologies for Determining Solubility
Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic.
Thermodynamic Solubility
Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum concentration that can be achieved in a saturated solution at a given temperature and pH.[10] This is a critical parameter for understanding the biopharmaceutical properties of a drug candidate and is essential for formulation development.[2][10] The most common method for determining thermodynamic solubility is the shake-flask method .[11]
-
Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.
-
Solvent Addition: Add a precise volume of the desired buffer (e.g., phosphate-buffered saline (PBS) at pH 7.4, or buffers at pH 1.2 and 6.8 to simulate gastric and intestinal conditions) to the vial.[11][12] According to ICH guidelines, solubility should be determined at 37 °C.[11]
-
Equilibration: Seal the vials and place them in a shaker or incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][13]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[12]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][12] A calibration curve is prepared using known concentrations of the compound to ensure accurate quantification.
-
Data Analysis: The solubility is reported in units such as µg/mL or µM.[12]
Kinetic Solubility
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[1][3] It is often considered a measure of a compound's propensity to precipitate out of solution. This assay is high-throughput and commonly used in the early stages of drug discovery for rapid screening of large numbers of compounds.[3][14]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[14][15]
-
Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.
-
Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the target final compound concentrations. The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.[1][13]
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the thermodynamic assay (e.g., 1-2 hours).[3][15]
-
Precipitate Detection/Separation:
-
Quantification: Analyze the concentration of the compound remaining in the solution (the filtrate or supernatant) using methods like UV spectrophotometry or LC-MS/MS.[3][15]
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed or the concentration measured in the saturated solution.
Visualizing the Experimental Workflows
The following diagrams illustrate the key steps in determining thermodynamic and kinetic solubility.
Caption: Thermodynamic Solubility Workflow.
Caption: Kinetic Solubility Workflow.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the measured solubility of this compound.
Table 2: Key Factors Affecting Solubility
| Factor | Expected Impact on this compound | Rationale |
| pH | Minimal impact in the physiological range (1.2-7.4). | The predicted pKa of -1.92 suggests the pyridine nitrogen is a very weak base and will not be significantly protonated at these pH values. Compounds with acidic or basic functional groups often show pH-dependent solubility. |
| Temperature | Increased solubility with increased temperature. | For most solid solutes, dissolution is an endothermic process, meaning solubility increases with temperature as the higher kinetic energy helps overcome intermolecular forces in the solid state.[7][16] |
| Solvent Polarity | Higher solubility in polar organic solvents compared to water or non-polar solvents. | The molecule possesses polar functional groups (nitro, ketone) that will interact favorably with polar solvents like DMSO, DMF, and alcohols.[5][6] |
| Crystal Form (Polymorphism) | Can have a significant impact on thermodynamic solubility. | Different crystalline forms (polymorphs) of a solid can have different lattice energies, leading to variations in their equilibrium solubility. The kinetic solubility is less affected by the initial solid form as it starts from a solution.[10] |
Conclusion and Recommendations
A comprehensive understanding of the solubility profile of this compound is essential for its advancement in any research or development pipeline. Based on its chemical structure, it is predicted to be a compound with low aqueous solubility but good solubility in polar organic solvents. This guide provides the necessary theoretical background and detailed experimental protocols for the empirical determination of both its thermodynamic and kinetic solubility.
It is strongly recommended that both thermodynamic and kinetic solubility assays be performed to gain a complete picture. The shake-flask method will provide the true equilibrium solubility, crucial for later-stage development, while a high-throughput kinetic assay will offer valuable, early-stage data on its propensity to precipitate from a DMSO stock solution. These empirical data will be invaluable for interpreting biological assay results, guiding formulation strategies, and ultimately determining the therapeutic potential of this compound.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. evotec.com [evotec.com]
- 3. enamine.net [enamine.net]
- 4. Ethanone, 1-(3-nitro-2-pyridinyl)- (9CI) | 194278-44-9 [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [guidechem.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. What factors affect solubility? | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for 1-(3-Nitropyridin-2-YL)ethanone in Nucleophilic Substitution Reactions
Introduction: Unlocking the Synthetic Potential of a Highly Activated Pyridine Core
1-(3-Nitropyridin-2-yl)ethanone is a pyridine derivative engineered for reactivity. The strategic placement of three powerful electron-withdrawing moieties—the ring nitrogen, a 3-nitro group, and a 2-acetyl group—creates a profoundly electron-deficient aromatic system. This electronic configuration renders the pyridine ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr), transforming it into a versatile building block for the synthesis of complex, functionalized heterocyclic compounds.
The convergence of these activating groups not only accelerates substitution reactions but also offers regiochemical control, making this substrate a valuable tool for researchers in medicinal chemistry and materials science. This guide provides a deep dive into the mechanistic underpinnings of its reactivity and offers detailed, field-tested protocols for its application in SNAr reactions with various nucleophiles.
Pillar 1: The Mechanism of Activation and Substitution
The remarkable reactivity of this compound in SNAr reactions is a direct consequence of its electronic structure. The reaction proceeds via a two-step addition-elimination pathway.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom on the pyridine ring. The most activated positions for attack are typically ortho and para to the strong electron-withdrawing groups. In a substrate like this compound bearing a leaving group (LG) at the 4- or 6-position, the nucleophile will preferentially attack that carbon. This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge of this complex is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro and acetyl groups, which is the key to its stability and the reason the reaction proceeds readily.[1]
-
Elimination and Restoration of Aromaticity: In the second, typically rapid step, the leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.
The nitro group (NO₂) is a particularly potent activating group for SNAr reactions.[1] In some cases, especially in the absence of a better leaving group like a halide, the nitro group itself can be displaced by a strong nucleophile.[3][4]
Caption: SNAr mechanism on an activated nitropyridine.
Pillar 2: Experimental Protocols and Methodologies
The following protocols are exemplary methods for conducting SNAr reactions on activated nitropyridine systems, adapted from established procedures on structurally similar compounds.[2][5] These should be considered robust starting points for optimization. For the purpose of these protocols, we will consider a hypothetical, yet highly plausible, starting material: 1-(6-chloro-3-nitropyridin-2-yl)ethanone , where the chlorine atom at the 6-position serves as an excellent leaving group.
Protocol 1: Amination with a Secondary Amine (e.g., Piperidine)
This protocol describes the reaction with a common secondary amine, a key transformation in the synthesis of many pharmaceutical scaffolds.[2]
Materials:
-
1-(6-chloro-3-nitropyridin-2-yl)ethanone (1.0 equiv)
-
Piperidine (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous Ethanol (EtOH) (to achieve ~0.1 M concentration)
-
Ethyl acetate (EtOAc), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(6-chloro-3-nitropyridin-2-yl)ethanone.
-
Dissolve the starting material in anhydrous ethanol.
-
Add piperidine (1.1 equiv) to the solution, followed by the addition of triethylamine (1.2 equiv).[2] The base neutralizes the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be 30% ethyl acetate in hexanes.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.[2]
-
Dissolve the resulting residue in ethyl acetate (e.g., 30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with brine (2 x 20 mL) to remove any remaining salts.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(6-(piperidin-1-yl)-3-nitropyridin-2-yl)ethanone.
Protocol 2: Thiolation with an Aryl Thiol (e.g., Thiophenol)
This protocol demonstrates the substitution with a sulfur nucleophile, which readily displaces the nitro group in some 3-nitropyridine systems.[5] This method is adapted for cases where the nitro group itself acts as the leaving group.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (to achieve ~0.2 M concentration)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.
-
Add anhydrous DMF via syringe.
-
Add thiophenol (1.2 equiv) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. The reaction should be monitored by TLC for the consumption of the starting material.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (e.g., 50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water and then brine to remove DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(3-(phenylthio)pyridin-2-yl)ethanone.
Pillar 3: Data Presentation and Workflow Visualization
Summary of Reaction Conditions
The efficiency and outcome of the SNAr reaction are highly dependent on the chosen conditions. The table below summarizes typical parameters adapted from related nitropyridine systems.
| Nucleophile (NuH) | Leaving Group (LG) | Solvent | Base | Temp (°C) | Time (h) | Expected Product | Reference |
| Piperidine | -Cl | Ethanol | Et₃N | Reflux | 2-4 | 2-acetyl-3-nitro-6-piperidinyl-pyridine | [2] |
| Morpholine | -Cl | Ethanol | Et₃N | Reflux | 2-4 | 2-acetyl-3-nitro-6-morpholinyl-pyridine | [2] |
| Benzylamine | -Cl | Isopropanol/H₂O | None | 80 | 2 | N-benzyl-2-acetyl-3-nitropyridin-6-amine | [2] |
| Aniline | -Cl | DMF | K₂CO₃ | 100 | 5-6 | N-phenyl-2-acetyl-3-nitropyridin-6-amine | [2] |
| Thiophenol | -NO₂ | DMF | K₂CO₃ | 80 | 4-8 | 2-acetyl-3-(phenylthio)pyridine | [4][5] |
| Sodium Methoxide | -Cl | Methanol | N/A | Reflux | 1-3 | 2-acetyl-6-methoxy-3-nitropyridine | [3] |
General Experimental Workflow
The successful execution of these protocols relies on a systematic and careful workflow, from setup to final product characterization.
Caption: General laboratory workflow for SNAr reactions.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(3-Nitropyridin-2-yl)ethanone as a Strategic Intermediate in Medicinal Chemistry
Introduction: The Strategic Value of the Nitropyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring is a well-established "privileged scaffold," forming the core of numerous approved therapeutic agents. Its utility stems from its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. When substituted with a nitro group, the pyridine scaffold becomes an exceptionally versatile platform for chemical elaboration. The nitro group is a powerful electron-withdrawing group that activates the ring for nucleophilic aromatic substitution. More importantly, it serves as a synthetic linchpin, readily convertible to an amino group, which opens a gateway to a vast array of chemical diversity.
1-(3-Nitropyridin-2-yl)ethanone, in particular, is a high-value intermediate that combines these features with a reactive ketone functionality. This unique combination allows for sequential, regioselective modifications, making it a cornerstone for the synthesis of complex heterocyclic systems, including kinase inhibitors and other targeted therapies.[1] This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering field-proven protocols and mechanistic insights for researchers in drug development.
Physicochemical and Spectroscopic Data
A thorough characterization of the starting intermediate is critical for the success of subsequent synthetic steps. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 80576-84-7 | [2] |
| Molecular Formula | C₇H₆N₂O₃ | [2] |
| Molecular Weight | 166.14 g/mol | [2] |
| Appearance | Pale yellow to light brown solid or semi-solid | [2] |
| Purity | Typically ≥97% | [2] |
Proposed Synthesis of this compound
While numerous substituted nitropyridines are commercially available, a reliable, lab-scale synthesis of the title compound can be achieved. The following protocol is based on established methods for the nitration of activated pyridine derivatives.[3][4] The key to this synthesis is the controlled nitration of 2-acetylpyridine, where the pyridine nitrogen is first activated to direct the incoming nitro group to the 3-position.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of the title compound.
Protocol 3.1: Nitration of 2-Acetylpyridine
Causality: The use of a strong acid mixture (fuming nitric and sulfuric acid) is essential for the nitration of the electron-deficient pyridine ring. The reaction proceeds via an N-nitropyridinium salt, which rearranges to place the nitro group at the 3-position.[3] The reaction is highly exothermic and must be performed at low temperatures to prevent runaway reactions and the formation of byproducts.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add fuming sulfuric acid (oleum, 20% SO₃, 5.0 equiv.). Cool the flask to 0°C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-acetylpyridine (1.0 equiv.) to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10°C.
-
Nitration: Add fuming nitric acid (1.5 equiv.) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is ~7-8. This step must be performed with caution in a well-ventilated fume hood due to gas evolution and heat generation.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow solid.
Application in the Synthesis of Bioactive Heterocycles
The true value of this compound lies in its ability to serve as a precursor to more complex, biologically active molecules. The following sections detail its application in constructing key medicinal scaffolds.
Application 4.1: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
The pyrido[2,3-d]pyrimidine core is found in a multitude of compounds with potent anticancer and kinase inhibitory activities.[5][6] This scaffold acts as a bioisostere of purine and is known to interact with the ATP-binding site of many kinases. The ketone and nitro functionalities of the title intermediate provide an ideal entry point to this heterocyclic system.
Reaction Scheme: Formation of a Pyrido[2,3-d]pyrimidine Core
Caption: Synthetic pathway from the intermediate to the pyridopyrimidine core.
Protocol 4.1.1: Two-Step Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-dione
Causality: This protocol follows a classic cyclization strategy. First, the ketone's alpha-position is activated by forming an enaminone with a reagent like Bredereck's reagent, which also protects the ketone. Subsequently, the nitro group is reduced to an amine. This in-situ generated ortho-amino-enaminone is primed for intramolecular cyclization with an appropriate C1 source like urea to form the fused pyrimidine ring.[7]
-
Enaminone Formation:
-
To a solution of this compound (1.0 equiv.) in dry toluene, add Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 1.5 equiv.).
-
Heat the mixture to 80-90°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude enaminone intermediate. This is often used directly in the next step without further purification.
-
-
Reductive Cyclization:
-
Dissolve the crude enaminone intermediate in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Add iron powder (5.0 equiv.) and ammonium chloride (2.0 equiv.).
-
Heat the suspension to reflux (approx. 80°C) for 2-4 hours. The reduction of the nitro group is typically rapid.
-
Add urea (3.0 equiv.) to the reaction mixture and continue to reflux for another 8-12 hours.
-
Upon completion, cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with hot ethanol.
-
Concentrate the filtrate and purify the residue by recrystallization or column chromatography to yield the desired pyrido[2,3-d]pyrimidine-2,4-dione derivative.
-
Application 4.2: A Precursor to 3-Aminopyridine Kinase Inhibitors
The reduction of the nitro group to a primary amine is one of the most powerful transformations for this intermediate. The resulting 1-(3-aminopyridin-2-yl)ethanone is a versatile building block for creating libraries of potential kinase inhibitors through amide bond formation, urea/thiourea synthesis, or sulfonylation.[8][9] These functionalities are adept at forming critical hydrogen bond interactions within the hinge region of kinase active sites.[10]
Protocol 4.2.1: Reduction of the Nitro Group
Causality: Stannous chloride (SnCl₂) in acidic media is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups, even in the presence of other reducible functionalities like a ketone.[11] The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group. Alternatively, catalytic hydrogenation offers a cleaner, metal-free workup.
-
Preparation: Dissolve this compound (1.0 equiv.) in concentrated hydrochloric acid (5.0 equiv.) at 0°C.
-
Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 equiv.) in concentrated HCl dropwise, keeping the temperature below 10°C.
-
Reaction: After addition, remove the ice bath and stir the mixture at room temperature for 3-5 hours.
-
Work-up: Pour the mixture onto ice and basify to pH > 10 with a 50% NaOH solution.
-
Extraction: Extract the product with ethyl acetate (3 x volumes).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The resulting 1-(3-aminopyridin-2-yl)ethanone can be purified by chromatography if necessary, but is often pure enough for subsequent reactions.
Diversification Pathways from the Amino Intermediate
Caption: Diversification of the amino-intermediate for inhibitor libraries.
Protocol 4.2.2: Synthesis of an N-(2-Acetylpyridin-3-yl)benzamide
-
Setup: Dissolve 1-(3-aminopyridin-2-yl)ethanone (1.0 equiv.) and triethylamine (1.5 equiv.) in dry dichloromethane (DCM) under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0°C and add benzoyl chloride (1.1 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.
-
Quenching & Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by column chromatography or recrystallization to obtain the target amide.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is a strategic tool in the medicinal chemist's arsenal. Its dual reactivity allows for the systematic construction of complex heterocyclic systems known to possess significant biological activity. The protocols detailed herein provide a robust framework for synthesizing this intermediate and leveraging it to build libraries of pyrido[2,3-d]pyrimidines and 3-aminopyridine derivatives. As the demand for novel, selective kinase inhibitors and other targeted therapies continues to grow, the importance of versatile and strategically functionalized building blocks like this compound will only increase.
References
- 1. mdpi.com [mdpi.com]
- 2. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 1-(3-Nitropyridin-2-YL)ethanone for the Synthesis of Novel Fluorescent Molecules
Introduction: The Strategic Value of the 2-Acetyl-3-nitropyridine Scaffold
In the landscape of fluorescent probe development, the strategic selection of foundational scaffolds is paramount. The pyridine ring, a ubiquitous motif in medicinal chemistry and materials science, offers a versatile platform for constructing novel fluorophores.[1] The introduction of specific substituents allows for the fine-tuning of photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield.[2] The compound 1-(3-Nitropyridin-2-YL)ethanone emerges as a particularly valuable building block due to the orthogonal reactivity of its constituent functional groups. The acetyl group provides a reactive handle for carbon-carbon bond formation, enabling the construction of extended π-conjugated systems, while the nitro group acts as a powerful electron-withdrawing group and a latent site for nucleophilic aromatic substitution (SNAr).[1][3]
This guide provides a comprehensive overview of synthetic strategies to harness the potential of this compound for the creation of diverse fluorescent molecules. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-tested protocols, and discuss the characterization of the resulting fluorophores. The methodologies presented herein are designed to be robust and adaptable, empowering researchers in drug discovery and materials science to generate novel molecular tools.
Core Synthetic Strategies & Mechanistic Insights
The journey from this compound to a fluorescent molecule primarily involves two key transformations: π-system extension via condensation reactions and heterocycle formation through cyclization. A third, powerful strategy involves the nucleophilic substitution of the nitro group, which can be employed to introduce further diversity and modulate electronic properties.
Strategy 1: π-System Extension via Claisen-Schmidt Condensation to Yield Fluorescent Chalcones
The most direct approach to generating fluorescent derivatives from this compound is through the Claisen-Schmidt condensation.[4][5] This base-catalyzed reaction between the enolizable acetyl group of the pyridine derivative and a non-enolizable aromatic aldehyde results in the formation of a chalcone, an α,β-unsaturated ketone.[6] The resulting extended π-conjugated system often exhibits pronounced intramolecular charge transfer (ICT) character, leading to fluorescence.[2]
The general mechanism involves the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the stable chalcone product. The electron-withdrawing nature of the 3-nitropyridinyl moiety enhances the acidity of the acetyl protons, facilitating the initial deprotonation step.
Caption: Workflow for the synthesis of fluorescent chalcones.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(3-Aryl-acryloyl)-3-nitropyridine Derivatives (Chalcones)
This protocol describes a general method for the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (or Methanol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol (10-15 mL per mmol of ketone).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH (40-50%) or KOH (40-50%) dropwise. The reaction mixture will typically develop a deep color.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed. Gentle heating may be required for less reactive aldehydes.
-
Precipitation and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. Acidify the solution by the slow addition of 1M HCl until the pH is approximately neutral. A solid precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.
-
Drying and Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the chalcone, including the characteristic signals for the vinylic protons with a large coupling constant (J ≈ 15-16 Hz) indicating a trans configuration.
-
Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of the synthesized compound.
-
Melting Point: To assess the purity of the product.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group
The electron-deficient nature of the 3-nitropyridine ring, further activated by the acetyl (or derived chalcone) group at the 2-position, makes the nitro group susceptible to nucleophilic aromatic substitution.[1] This reaction provides a powerful avenue for introducing new functionalities, such as thiols, amines, or alkoxides, which can significantly modulate the photophysical properties of the molecule. For instance, replacing the nitro group with a sulfur-containing nucleophile has been shown to yield fluorescent compounds with large Stokes shifts.[1][7]
Caption: General workflow for SNAr on the 3-nitropyridine scaffold.
Protocol 2: SNAr of a 3-Nitropyridinyl Chalcone with a Thiol
This protocol provides a method for replacing the nitro group of a chalcone synthesized in Protocol 1 with a thiol nucleophile.
Materials:
-
2-(3-Aryl-acryloyl)-3-nitropyridine derivative (from Protocol 1)
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-nitropyridinyl chalcone (1.0 eq), the desired thiol (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (10 mL per mmol of chalcone).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-thio-substituted pyridine derivative.
Photophysical Characterization
A critical aspect of developing fluorescent molecules is the thorough characterization of their optical properties.[2]
Protocol 3: Measurement of Photophysical Properties
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
Procedure:
-
Sample Preparation: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO, acetonitrile) at a concentration of 1-10 mM. For measurements, prepare dilute solutions (e.g., 1-10 µM) in the desired solvent(s) using a quartz cuvette.
-
UV-Vis Absorption: Record the absorption spectrum to determine the wavelength of maximum absorption (λabs). Ensure the absorbance at this maximum is within the linear range of the instrument (typically < 1.0).
-
Fluorescence Emission: Excite the sample at its λabs. Record the emission spectrum to determine the wavelength of maximum emission (λem).
-
Stokes Shift Calculation: Calculate the Stokes shift (Δλ) as the difference between the emission and absorption maxima: Δλ = λem - λabs. Large Stokes shifts are often desirable to minimize self-absorption.[1]
-
Quantum Yield (ΦF) Determination: The relative fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., fluorescein in 0.1 M NaOH, ΦF = 0.95) using the following equation:
ΦF(sample) = ΦF(std) * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. To minimize errors, the absorbance of both the sample and standard should be kept low (< 0.1).
Data Presentation: Expected Photophysical Properties
The photophysical properties of the synthesized fluorophores are highly dependent on the substituents on the aromatic aldehyde and any functional groups introduced via SNAr. The following table provides a representative summary of expected data based on literature for similar structures.[8]
| Compound Class | R Group (on Aldehyde) | Expected λabs (nm) | Expected λem (nm) | Expected Stokes Shift (nm) | Expected ΦF |
| Chalcone | -H | 380 - 410 | 480 - 520 | 100 - 120 | Low to Moderate |
| Chalcone | -OCH₃ | 400 - 420 | 500 - 540 | 100 - 120 | Moderate |
| Chalcone | -N(CH₃)₂ | 420 - 450 | 520 - 570 | 100 - 150 | Moderate to High |
| 3-Thio-pyridine | -N(CH₃)₂ | 430 - 460 | 550 - 600 | 120 - 170 | Moderate |
Advanced Application: Synthesis of Fused Heterocyclic Fluorophores
The 2-acetyl-3-nitropyridine scaffold can also serve as a precursor to more complex, rigidified fluorescent systems such as pyrazolo[1,5-a]pyridines. These fused heterocyclic systems often exhibit high quantum yields and excellent photostability.[9][10] While a direct, one-pot synthesis from this compound is complex, a multi-step sequence involving initial modification of the acetyl or nitro group can lead to suitable precursors for cyclization. For example, reduction of the nitro group to an amine, followed by reaction of the acetyl group, can set the stage for an intramolecular cyclization to form a new heterocyclic ring. General synthetic strategies often involve the [3+2] cycloaddition of N-iminopyridinium ylides.[11]
Conclusion
This compound is a potent and versatile starting material for the synthesis of novel fluorescent molecules. The strategic combination of Claisen-Schmidt condensation and nucleophilic aromatic substitution allows for the generation of a diverse library of fluorophores with tunable photophysical properties. The protocols outlined in this guide provide a robust framework for researchers to explore this chemical space, enabling the development of new probes for applications in cellular imaging, chemical sensing, and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Application Note: 1-(3-Nitropyridin-2-yl)ethanone as a Versatile Precursor for the Synthesis of Fused Pyridine Heterocycles
Abstract
Nitrogen-containing fused heterocyclic scaffolds, such as pyrazolo[1,5-a]pyridines, are privileged structures in medicinal chemistry and materials science.[1] This application note details the utility of 1-(3-nitropyridin-2-yl)ethanone as a strategic starting material for the efficient construction of these valuable compounds. We present a robust protocol for the synthesis of 2-methyl-4-nitropyrazolo[1,5-a]pyridine via a one-pot cyclocondensation reaction with hydrazine. The causality behind the reaction mechanism, which involves a key intramolecular nucleophilic aromatic substitution (SNAr), is discussed in detail. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing both the theoretical foundation and a practical, step-by-step protocol for this powerful transformation.
Introduction: The Strategic Value of this compound
The pyridine ring is a cornerstone of many pharmaceutical agents and functional materials. Fusing a second heterocyclic ring to the pyridine core often enhances biological activity and modulates physicochemical properties by creating a more rigid and structurally complex scaffold.[1] Pyrazolo[1,5-a]pyridines, in particular, are known to exhibit a wide range of biological activities and are considered important isosteres of purines.[2]
The synthetic utility of this compound stems from the strategic placement of its functional groups. The molecule possesses two key points of reactivity that can be exploited in a sequential manner:
-
The C2-Acetyl Group: The carbonyl group is a classic handle for condensation reactions, readily reacting with nucleophiles like hydrazine to form hydrazones.[3]
-
The C3-Nitro Group: The powerful electron-withdrawing nature of the nitro group significantly activates the C3 position of the pyridine ring for nucleophilic attack. This ortho-positioning relative to the C2-substituent is crucial for facilitating intramolecular cyclization.
This unique electronic and structural arrangement makes this compound an ideal precursor for intramolecular SNAr reactions, providing a direct and efficient route to the pyrazolo[1,5-a]pyridine core.
Reaction Principle: One-Pot Synthesis of 2-Methyl-4-nitropyrazolo[1,5-a]pyridine
The conversion of this compound to the corresponding pyrazolo[1,5-a]pyridine is achieved through a one-pot reaction with hydrazine hydrate. The transformation proceeds via two key mechanistic steps:
-
Step A: Hydrazone Formation. An initial acid-catalyzed condensation between the acetyl group of the starting material and hydrazine hydrate rapidly forms the corresponding hydrazone intermediate.
-
Step B: Intramolecular Cyclization & Aromatization. The terminal amino group (-NH₂) of the hydrazone intermediate acts as an intramolecular nucleophile. It attacks the electron-deficient C3 carbon of the pyridine ring, displacing the nitro group. This cyclization is followed by a rapid aromatization step to yield the thermodynamically stable pyrazolo[1,5-a]pyridine ring system.
The overall workflow is a powerful example of how strategically placed functional groups can be used to orchestrate complex bond formations in a single synthetic operation.
Figure 1: General workflow for the one-pot synthesis of 2-methyl-4-nitropyrazolo[1,5-a]pyridine.
Mechanistic Rationale
The success of this cyclization is fundamentally driven by the electronic properties of the nitropyridine ring. The nitro group at the C3 position, ortho to the point of cyclization, serves two purposes:
-
Activation: It acts as a powerful activating group, lowering the energy barrier for the nucleophilic attack by the hydrazone nitrogen.
-
Leaving Group: It functions as an effective leaving group (as nitrite), which is expelled during the rearomatization of the pyridine ring system.
This intramolecular SNAr pathway is a common and powerful strategy in the synthesis of fused nitrogen heterocyles.[4][5]
Figure 2: Proposed mechanistic pathway for the cyclocondensation reaction.
Experimental Protocol
This protocol provides a method for the synthesis of 2-methyl-4-nitropyrazolo[1,5-a]pyridine. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Store desiccated. |
| Hydrazine Hydrate (64% aq. soln) | Reagent | Commercial | Caution: Toxic and corrosive. |
| Ethanol (200 Proof) | Anhydrous | Commercial | |
| Glacial Acetic Acid | ACS Grade | Commercial | Used as catalyst. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl soln) | N/A | Lab Prepared | |
| Sodium Sulfate (Anhydrous) | ACS Grade | Commercial | For drying. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.66 g, 10.0 mmol, 1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous ethanol (40 mL) to the flask, followed by hydrazine hydrate (0.75 mL, ~15.0 mmol, 1.5 eq). Stir the resulting suspension.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the initial hydrazone formation.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The starting material should be consumed within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 40 mL).
-
-
Purification:
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product will appear as a yellow to orange solid.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 2-methyl-4-nitropyrazolo[1,5-a]pyridine as a solid.
-
Expected Results & Validation
| Parameter | Expected Outcome |
| Yield | 65-75% |
| Appearance | Pale yellow to yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | Expect signals for the methyl group (~2.6 ppm), and distinct aromatic protons on both rings. The loss of the characteristic ortho-coupling of the starting pyridine is a key indicator of success. |
| Mass Spec (ESI+) | Calculated m/z for C₈H₇N₃O₂ [M+H]⁺: 178.06. Found: 178.1. |
Scope and Further Applications
The true utility of this methodology lies in its adaptability. By modifying the hydrazine component, a diverse library of N-substituted pyrazolo[1,5-a]pyridines can be accessed.
-
Synthesis of N-Aryl Derivatives: Employing a substituted hydrazine, such as phenylhydrazine, in the protocol will result in the corresponding N1-phenyl-2-methyl-4-nitropyrazolo[1,5-a]pyridine. This introduces a vector for further functionalization, for example, via cross-coupling reactions on the appended phenyl ring.
-
Alternative Heterocycle Synthesis: While the intramolecular SNAr is a powerful pathway, the initial hydrazone intermediate itself can be isolated and used in other transformations. The reaction of acetylpyridines with hydrazines to form stable hydrazone products is a well-established transformation.[3] These hydrazones can serve as ligands or be further elaborated into other heterocyclic systems.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of fused heterocyclic compounds. The protocol described herein provides a direct, high-yielding, and mechanistically elegant route to the medicinally relevant pyrazolo[1,5-a]pyridine scaffold. The simplicity of the one-pot procedure, coupled with the ready availability of the starting materials, makes this an attractive method for both academic research and process development in the pharmaceutical industry.
References
Scalable synthesis methods for "1-(3-Nitropyridin-2-YL)ethanone"
An In-Depth Guide to the Scalable Synthesis of 1-(3-Nitropyridin-2-yl)ethanone
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a pivotal building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active compounds.[1] Its synthesis on a laboratory and industrial scale, however, presents challenges related to regioselectivity, reaction conditions, and process safety. This guide provides a comprehensive overview and detailed protocols for scalable synthetic routes to this key intermediate. We critically evaluate several methodologies, with a particular focus on palladium-catalyzed cross-coupling reactions, which offer significant advantages in terms of yield, substrate tolerance, and scalability. The Suzuki-Miyaura coupling is identified as the most promising strategy, balancing efficiency, cost, and environmental health and safety (EHS) considerations. Detailed, step-by-step protocols for both Suzuki-Miyaura and Stille coupling pathways are provided, accompanied by mechanistic insights and process optimization rationale.
Introduction: The Strategic Importance of this compound
The pyridine ring is a "privileged structural motif" in drug design, appearing in numerous FDA-approved therapeutics.[1] The introduction of a nitro group and an acetyl group onto this scaffold, as in this compound, creates a highly versatile intermediate. The nitro group is a powerful electron-withdrawing group that can activate the ring for nucleophilic aromatic substitution (SNAr) reactions, and it can also be readily reduced to an amino group, opening pathways to a vast array of fused heterocyclic systems and other derivatives.[2][3] The acetyl group provides a handle for further chemical transformations, such as aldol condensations, oxidations, or reductions.
Despite its utility, the synthesis of this compound is not trivial. Direct nitration of 2-acetylpyridine is often unselective and requires harsh conditions, while building the substituted ring from acyclic precursors can be lengthy and low-yielding.[4] Therefore, robust and scalable strategies that control regiochemistry are essential. This guide focuses on modern synthetic methods that address these challenges.
Comparative Analysis of Scalable Synthetic Strategies
The most viable strategies for a scalable synthesis begin with a pre-functionalized nitropyridine ring, onto which the acetyl group (or a precursor) is installed. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-Nitropyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-nitropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your yield, enhance purity, and overcome common experimental hurdles.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a nitro group to the pyridine ring significantly influences its chemical reactivity, making it a versatile intermediate for further functionalization. However, the synthesis of this compound can be challenging due to the electronic properties of the pyridine ring. This guide will focus on the most direct and commonly explored synthetic route: the nitration of 2-acetylpyridine. We will also discuss potential alternative strategies and provide detailed troubleshooting for issues you may encounter.
Core Synthesis Pathway: Nitration of 2-Acetylpyridine
The most straightforward approach to synthesizing this compound is the direct electrophilic nitration of commercially available 2-acetylpyridine. The pyridine ring is inherently electron-deficient, and under strong acidic conditions, the nitrogen atom is protonated, further deactivating the ring towards electrophilic aromatic substitution.[1] This makes nitration challenging and often requires forcing conditions.
Proposed Reaction Mechanism
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the mixture of nitric acid and sulfuric acid, acts as the electrophile. The acetyl group at the 2-position is a meta-directing deactivator in benzene chemistry; however, in the context of the pyridine ring, the directing effects are more complex. The pyridine nitrogen's powerful deactivating effect, especially when protonated, overwhelmingly directs the incoming electrophile to the 3-position.
Caption: Reaction mechanism for the nitration of 2-acetylpyridine.
Detailed Experimental Protocol
This protocol is a synthesized procedure based on established methods for nitrating deactivated pyridine rings.
Materials:
-
2-Acetylpyridine
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Saturated Sodium Carbonate Solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for eluent
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10 mL of concentrated sulfuric acid. Once cooled, cautiously add 5 mL of fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
Addition of Substrate: To the cooled nitrating mixture, add 2.0 g of 2-acetylpyridine dropwise with vigorous stirring. Ensure the temperature does not exceed 20 °C during the addition.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice in a beaker.
-
Neutralization: Slowly neutralize the acidic solution with a saturated sodium carbonate solution until the pH is approximately 7-8. Be cautious as this will cause significant foaming and gas evolution. A precipitate may form.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound. Recrystallization from a suitable solvent like ethanol or acetone can also be an effective purification method.[1]
Troubleshooting Guide
Caption: A workflow for troubleshooting the synthesis of this compound.
Q1: I am seeing very low to no conversion of my starting material. What could be the issue?
A1: This is a frequent challenge due to the deactivated nature of the pyridine ring.[1]
-
Insufficiently Harsh Conditions: The protonated pyridine ring is highly resistant to electrophilic attack. Consider gradually increasing the reaction temperature (e.g., to 80-90 °C) and/or extending the reaction time. Monitor the reaction closely by TLC to avoid decomposition.
-
Reagent Quality: Ensure that your nitric and sulfuric acids are of high concentration and not old stock, as water content can significantly reduce the formation of the active nitronium ion.
-
Alternative Nitrating Agents: If increasing severity is ineffective, consider using a more potent nitrating agent. Dinitrogen pentoxide (N₂O₅) in a method known as Bakke's synthesis can offer better yields under milder conditions for some pyridine systems.[1][2]
Q2: My yield is very low, although the reaction seems to have gone to completion. Where could I be losing my product?
A2: Product loss can occur during the work-up and purification stages.
-
Incomplete Extraction: The product has some polarity. Ensure you are performing multiple, thorough extractions with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Precipitation during Neutralization: The product might precipitate out during neutralization. Ensure you extract the entire mixture, including any solids that have formed.
-
pH of Extraction: The product has a basic nitrogen atom. If the aqueous layer is too acidic during extraction, the product may remain protonated and water-soluble. Ensure the pH is neutral to slightly basic (pH 7-8) before extraction.
Q3: I see multiple spots on my TLC plate after the reaction. What are these byproducts?
A3: The formation of isomers or side products is possible, especially under harsh conditions.
-
Isomer Formation: While 3-nitration is strongly favored, trace amounts of other isomers might form. Careful column chromatography should allow for their separation.
-
Oxidation of the Acetyl Group: Under strong oxidizing conditions (hot nitric acid), the acetyl group could potentially be oxidized.
-
Dinitration: Although less likely due to the deactivating nature of both the pyridine ring and the first nitro group, dinitration could occur with prolonged reaction times or at very high temperatures.
Frequently Asked Questions (FAQs)
Q: Can I perform the acetylation after the nitration?
A: This is generally not a recommended route. Friedel-Crafts acylation, a common method for introducing an acetyl group, is ineffective on the highly deactivated 3-nitropyridine ring.[3] Alternative methods like a Grignard reaction on 3-nitropyridine-2-carbonitrile could be explored, but this adds several synthetic steps.
Q: What is the expected yield for this reaction?
A: Due to the challenging nature of the reaction, yields can be modest. A yield in the range of 30-50% would be considered reasonable for this type of nitration.
Q: Are there any alternative synthetic routes?
A: Yes, a multi-step approach could be considered:
-
Start with a pre-functionalized pyridine, such as 2-chloro-3-nitropyridine.
-
Perform a nucleophilic substitution with a suitable carbon nucleophile, like the anion of diethyl malonate.
-
Subsequent hydrolysis and decarboxylation would yield 2-methyl-3-nitropyridine.[4]
-
Oxidation of the methyl group to the ketone would be the final, and likely challenging, step.
Another possibility involves the use of a Grignard reagent with a nitrile. For instance, reacting 3-nitropyridine-2-carbonitrile with methylmagnesium bromide, followed by acidic hydrolysis, could yield the desired ketone.[5][6][7]
Q: What are the key safety precautions for this synthesis?
A: This reaction involves highly corrosive and strong oxidizing agents.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of reagents should be done slowly and with cooling to control the exothermic reaction.
-
The neutralization step produces a significant amount of gas (CO₂) and should be performed cautiously in a large beaker to avoid overflow.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reactant Ratio | 2-Acetylpyridine : HNO₃ : H₂SO₄ | 1 : 2.5 : 5 (molar ratio) |
| Reaction Temperature | 60-70 °C | Can be increased to 80-90 °C if conversion is low. |
| Reaction Time | 2-4 hours | Monitor by TLC. |
| Work-up pH | 7-8 | Crucial for efficient extraction. |
| Purification Method | Silica Gel Column Chromatography | Hexane/Ethyl Acetate gradient. |
| Expected Yield | 30-50% | Highly dependent on reaction conditions and work-up. |
References
- 1. benchchem.com [benchchem.com]
- 2. nva.sikt.no [nva.sikt.no]
- 3. youtube.com [youtube.com]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-(3-Nitropyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(3-Nitropyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the underlying chemical principles. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and commonly employed method is the electrophilic nitration of 2-acetylpyridine. Due to the electron-deficient nature of the pyridine ring, which is further deactivated by the acetyl group, strong nitrating conditions are required. A well-regarded method involves the use of nitric acid in the presence of trifluoroacetic anhydride.[1]
Q2: Why is the nitration of 2-acetylpyridine challenging?
A2: The challenge lies in the regioselectivity and the reactivity of the starting material. The pyridine nitrogen deactivates the ring towards electrophilic substitution, particularly at the α (2- and 6-) and γ (4-) positions. The acetyl group is also a deactivating, meta-directing group. The interplay of these electronic effects can lead to a mixture of products and a sluggish reaction.
Q3: What are the major side products I should expect?
A3: The primary side products are constitutional isomers. While the target is the 3-nitro isomer, the formation of 1-(5-nitro-pyridin-2-yl)ethanone is a significant possibility. Over-nitration to form dinitro products is also possible under harsh conditions, though less common. Additionally, degradation of the starting material or product can occur if the reaction temperature is not carefully controlled.
Q4: I'm having trouble purifying my product. The NMR shows a mixture of isomers. What should I do?
A4: The separation of 3-nitro and 5-nitro isomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the isomers. Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.[2]
-
Crystallization: If the crude product is a solid, fractional crystallization can be attempted. This is highly dependent on the solvent system and the relative concentrations of the isomers.
Q5: My reaction is not going to completion, and I'm recovering a lot of starting material. What can I do?
A5: Incomplete conversion is a common issue due to the deactivated nature of the substrate.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or LC-MS if possible.
-
Reagent Quality: Ensure that the nitric acid is of high concentration and the trifluoroacetic anhydride has not hydrolyzed.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to more side products and degradation. A carefully controlled temperature profile is crucial.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product degradation. 3. Formation of multiple isomers. 4. Loss during work-up or purification. | 1. Increase reaction time or slightly elevate temperature, monitoring for degradation. 2. Maintain strict temperature control. 3. Optimize reaction conditions (e.g., temperature, addition rate of nitrating agent) to favor the desired isomer. 4. Perform careful extractions and use appropriate purification techniques. |
| Formation of 1-(5-nitropyridin-2-yl)ethanone | The electronic directing effects of the pyridine nitrogen and the acetyl group can lead to a mixture of 3- and 5-nitro isomers. | This is an inherent challenge of this reaction. Focus on efficient separation by column chromatography with a modified eluent (see FAQ Q4). |
| Dark-colored reaction mixture | Degradation of starting material or product due to overly harsh reaction conditions (e.g., high temperature, too rapid addition of nitrating agent). | 1. Maintain the recommended reaction temperature. 2. Add the nitrating agent slowly and dropwise to control the exotherm. |
| Difficult Purification (Peak Tailing in Chromatography) | The basic pyridine nitrogen interacts strongly with the acidic silica gel. | Add a small amount of triethylamine or pyridine (0.1-1%) to the eluent to improve peak shape and separation.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration
This protocol is adapted from established methods for the nitration of substituted pyridines.[1]
Materials:
-
2-Acetylpyridine
-
Trifluoroacetic anhydride (TFAA)
-
Nitric acid (fuming, >90%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane, Ethyl acetate, Triethylamine for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-acetylpyridine (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of 2-acetylpyridine).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (1.2 eq) to trifluoroacetic anhydride (2.0 eq) at 0 °C. Caution: This mixture is highly corrosive and reactive.
-
Add the freshly prepared nitrating mixture dropwise to the reaction flask containing the 2-acetylpyridine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold saturated sodium bicarbonate solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate containing 0.5% triethylamine.
Visualizing the Reaction and Side Products
The following diagrams illustrate the main synthetic pathway and the potential for isomeric side product formation.
Caption: Main reaction and potential side reaction in the synthesis.
Caption: A workflow for troubleshooting product purification.
References
Technical Support Center: Purification of 1-(3-Nitropyridin-2-YL)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-(3-Nitropyridin-2-YL)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. The following content, structured in a flexible question-and-answer format, provides in-depth troubleshooting advice and practical protocols grounded in established chemical principles.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section addresses specific, hands-on challenges you may encounter during the purification of crude this compound.
Question 1: My crude product is a dark, oily residue after the initial work-up. How can I effectively remove colored impurities and solidify the product?
Answer: This is a common issue, often arising from polymeric byproducts or residual reagents from the synthesis. The key is a multi-step approach focusing on removing baseline impurities before attempting final purification.
-
Underlying Cause: The color often indicates the presence of highly conjugated, non-polar impurities or degradation products. The oily nature suggests the presence of lower melting point impurities or residual solvent, which can inhibit crystallization.
-
Initial Strategy: Aqueous Washes & Charcoal Treatment
-
Acid-Base Wash: During the work-up, ensure you have performed washes with both a mild acid (e.g., dilute HCl) to remove any basic impurities and a mild base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts.[1] Sometimes, persistent color can be due to halogenated reagents, which can be addressed with a sodium thiosulfate wash.[1]
-
Charcoal in Recrystallization: If you proceed with recrystallization, activated charcoal can be highly effective at adsorbing colored impurities.[2] However, use it judiciously, as excessive amounts can lead to significant product loss by adsorbing your desired compound.[2]
-
-
Advanced Strategy: Short Silica Plug Filtration If the product remains oily and colored, a rapid filtration through a short plug of silica gel is an excellent intermediate step before high-resolution purification. This removes "baseline" impurities that are very non-polar or very polar.
Experimental Protocol: Silica Plug Filtration
-
Prepare a short, wide column or use a fritted funnel. Add a layer of sand, followed by a 3-4 inch plug of silica gel, and top with another layer of sand.
-
Dissolve your crude, oily product in a minimum amount of a moderately polar solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).
-
Elute the plug with a solvent system that efficiently dissolves your product but leaves the highly polar or non-polar impurities adsorbed to the silica.[3] For this compound, a good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).
-
Collect the eluent and concentrate it under reduced pressure. The resulting material should be significantly cleaner and more amenable to crystallization or final chromatography.
-
Question 2: I'm attempting flash column chromatography, but I'm getting significant peak tailing and poor separation from a close-running impurity. What's happening and how can I fix it?
Answer: Peak tailing with pyridine derivatives on silica gel is a classic problem rooted in the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups (Si-OH) on the silica surface.[4] This creates a secondary, non-ideal interaction that slows down a portion of the analyte molecules, causing the peak to "tail."
-
Causality: The lone pair of electrons on the pyridine nitrogen interacts strongly with the acidic protons of the silica gel's surface silanol groups. This leads to a non-uniform elution profile.[4]
-
Troubleshooting & Optimization:
-
Mobile Phase Modification: The most effective solution is to add a competitive base to your eluent. This additive will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.
-
Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate). This is highly effective but be aware that TEA can be difficult to remove completely from the final product.
-
Ammonia: Using a solvent system containing a small amount of ammonia (e.g., by pre-saturating the solvent) can also serve the same purpose.
-
-
Use of a Different Stationary Phase: If tailing persists, your compound may be too basic for standard silica gel.
-
Deactivated Silica: You can deactivate silica gel by treating it with a base to reduce its acidity.[3]
-
Alumina (Basic or Neutral): Switching to an alumina column (basic or neutral grade) can completely eliminate the issue, as alumina does not have the same acidic surface properties as silica.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to both tailing and fronting.[4] Ensure you are not exceeding the column's loading capacity (typically 1-10% of the silica weight, depending on the difficulty of the separation).
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile depends heavily on the synthetic route. A common synthesis involves the hydrolysis of 2-(1-ethoxyvinyl)-3-nitropyridine.[5] Based on this and general pyridine chemistry, potential impurities include:
-
Unreacted Starting Materials: Such as 2-(1-ethoxyvinyl)-3-nitropyridine.
-
Side-Reaction Products: Products from over-reaction or alternative reaction pathways. For nitropyridines, isomers can sometimes form.[6]
-
Reagents and Solvents: Residual acids, bases, or solvents (e.g., acetic acid, ethyl acetate, hexane) used in the synthesis and work-up.[5]
-
Water: Pyridine derivatives are often hygroscopic and can absorb moisture from the air.[7]
FAQ 2: Which purification method is better for this compound: Flash Chromatography or Recrystallization?
Answer: The choice depends on the scale of your reaction and the nature of the impurities. The following diagram and table summarize the decision-making process.
Caption: Decision workflow for purification method selection.
| Feature | Flash Column Chromatography | Recrystallization |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[8] | Separation based on differences in solubility at different temperatures.[9] |
| Best For | Complex mixtures with multiple components or impurities with similar polarity to the product. | Removing small amounts of impurities from a mostly pure solid compound. |
| Advantages | High resolution and purity achievable; versatile for many compound types. | Scalable to large quantities; cost-effective; can yield high-purity crystals. |
| Disadvantages | Can be time-consuming and solvent-intensive; potential for product decomposition on silica.[3] | Requires finding a suitable solvent system; not effective for impurities with similar solubility; can have lower yields.[2] |
For this compound, literature reports successful purification using silica gel column chromatography.[5] However, if your crude material is already a solid and appears relatively clean by TLC, recrystallization is an excellent and scalable option.
FAQ 3: How can I confirm the purity of my final, purified product?
Answer: A combination of techniques should be used to confirm both the identity and purity of your compound:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the chemical structure. The ¹H NMR spectrum for this compound should show characteristic signals: a singlet for the methyl protons (~2.73 ppm) and three distinct signals in the aromatic region for the pyridine ring protons (~7.60, 8.23, and 8.83 ppm).[5] The absence of impurity peaks is a strong indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₇H₆N₂O₃, MW: 166.13 g/mol ).[5] Techniques like LC-MS are excellent for assessing purity by showing the relative abundance of your target mass versus any other masses.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range.[8] A broad or depressed melting point range indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A simple and quick method. A pure compound should appear as a single spot when visualized under UV light and/or with a stain. Run the TLC in multiple solvent systems to be confident.
FAQ 4: How should I properly store purified this compound?
Answer: Based on supplier safety data and the nature of the compound, proper storage is crucial to maintain its integrity.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Temperature: Keep in a cool environment, typically refrigerated at 2-8°C.[5]
-
Container: Use a tightly sealed, amber glass bottle to protect it from moisture and light.[7]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is adapted from a reported synthesis of the target compound.[5]
-
Prepare the Mobile Phase (Eluent): Prepare a suitable solvent system. A common eluent for this compound is a mixture of Hexane and Ethyl Acetate. Start with a non-polar mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. A 2:1 Hexane:EtOAc ratio was reported to be effective for elution.[5]
-
Pro-Tip: To combat peak tailing, add 0.1% triethylamine to your prepared eluent.[4]
-
-
Pack the Column:
-
Select a column of appropriate size for your sample amount.
-
Prepare a silica gel slurry in the initial, non-polar eluent.
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.
-
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the column, taking care not to disturb the top surface.
-
Apply gentle, steady pressure to begin the elution process.
-
Collect fractions in an ordered array of test tubes.
-
-
Monitor the Separation:
-
Use TLC to analyze the collected fractions. Spot a small amount from each fraction onto a TLC plate.
-
Visualize the spots (e.g., under a UV lamp).
-
Combine the fractions that contain your pure product.
-
-
Isolate the Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. Ethanone, 1-(3-nitro-2-pyridinyl)- (9CI) | 194278-44-9 [chemicalbook.com]
- 6. chempanda.com [chempanda.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
Technical Support Center: Overcoming Challenges in the Nitration of 2-Acetylpyridine
Welcome to the technical support center for the nitration of 2-acetylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging electrophilic aromatic substitution (EAS) reaction. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you achieve successful outcomes in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction shows little to no conversion of 2-acetylpyridine. What are the likely causes and how can I resolve this?
A1: Low or no conversion is the most common challenge and typically points to two main issues: insufficiently strong reaction conditions or the presence of water. The 2-acetylpyridine substrate is strongly deactivated towards electrophilic attack.
-
Cause A: Insufficiently Potent Nitrating System. The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing acetyl group.[1][2] Furthermore, in the strongly acidic medium required for nitration, the pyridine nitrogen is protonated, creating a pyridinium ion. This vastly increases the deactivation of the ring, making the reaction extremely sluggish.[3][4][5]
-
Solution: Employ more forceful reaction conditions. Standard concentrated nitric and sulfuric acid may not be sufficient. Using fuming sulfuric acid (oleum) in place of concentrated sulfuric acid creates a more potent nitrating mixture and can significantly improve yields by driving the formation of the essential nitronium ion (NO₂⁺).[6] Be prepared for elevated temperatures and longer reaction times, but monitor carefully to avoid degradation.
-
-
Cause B: Presence of Water. Water can quench the nitronium ion and inhibit the reaction.
Q2: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of a clean product. What is happening?
A2: This indicates decomposition and oxidative side reactions. While harsh conditions are necessary to initiate the reaction, they can also destroy the starting material and product if not properly controlled.
-
Cause: Runaway Reaction or Oxidation. The nitration of aromatics is a highly exothermic process.[9] Uncontrolled temperature increases can lead to rapid, non-selective reactions and oxidation of the organic substrate by hot nitric acid.
-
Solution 1: Strict Temperature Control. The most critical parameter to control is temperature. The reaction should be initiated at a low temperature (e.g., 0-5 °C in an ice bath). The nitrating agent must be added very slowly (dropwise) to the solution of 2-acetylpyridine in sulfuric acid, allowing the heat to dissipate between additions. Never add the substrate to the nitrating mixture.[10]
-
Solution 2: Monitor Reaction Progress. Do not rely solely on a fixed reaction time. Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of starting material and the formation of the product. Quench the reaction as soon as a satisfactory conversion is achieved to prevent subsequent degradation of the desired nitro-compound.[10]
-
Q3: I've successfully nitrated the ring, but I'm struggling to isolate the product. It doesn't precipitate when I pour the reaction mixture onto ice.
A3: The nitrated product, being a pyridine derivative, can remain soluble in the highly acidic aqueous work-up solution due to the protonation of its ring nitrogen.
-
Cause: Product Salt Formation. The basic nitrogen atom of the nitrated pyridine ring will be protonated in the acidic quench solution, forming a water-soluble salt.
-
Solution: Careful Neutralization. After quenching the reaction mixture on a large volume of crushed ice, slowly and carefully add a base (e.g., saturated sodium carbonate solution or cold dilute sodium hydroxide) to neutralize the acid. This must be done while maintaining a low temperature with vigorous stirring, as the neutralization is also highly exothermic. As the pH approaches 7-8, the deprotonated nitro-2-acetylpyridine should precipitate as a solid.[10][11] If it oils out, extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will be necessary.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Why exactly is the nitration of 2-acetylpyridine so difficult from a chemical standpoint?
A1: The difficulty arises from the cumulative electron-withdrawing effects of both the pyridine ring's nitrogen atom and the acetyl substituent.
-
The Pyridine Ring: The electronegative nitrogen atom withdraws electron density from the ring through an inductive effect, making the ring less nucleophilic than benzene and thus less reactive towards electrophiles.[4]
-
Protonation in Acid: Under the strong acidic conditions (H₂SO₄/HNO₃) needed for nitration, the lone pair on the nitrogen atom is protonated. This places a formal positive charge on the nitrogen, transforming the ring into a pyridinium ion, which is exceptionally deactivated towards attack by a positive electrophile like NO₂⁺.[3][5][12]
-
The Acetyl Group: The acetyl group (-COCH₃) is a classic electron-withdrawing group. It deactivates the ring further through both inductive withdrawal and resonance effects, pulling electron density out of the aromatic system.[2][13]
The combination of these factors makes 2-acetylpyridine an extremely electron-poor substrate, requiring very harsh conditions to force the electrophilic substitution to proceed.
Caption: Logical flow of deactivating influences in 2-acetylpyridine nitration.
Q2: What is the role of sulfuric acid, and why is fuming sulfuric acid (oleum) often recommended?
A2: Sulfuric acid serves two primary functions in this reaction. First, it acts as a catalyst to generate the active electrophile, the nitronium ion (NO₂⁺), from nitric acid.[7][8][14] Second, it serves as the reaction medium.
Fuming sulfuric acid (oleum) is a solution of sulfur trioxide (SO₃) in concentrated H₂SO₄.[7] It is recommended for difficult nitrations because:
-
Enhanced Nitronium Ion Formation: The excess SO₃ ensures the complete protonation and dehydration of nitric acid, maximizing the concentration of the highly reactive NO₂⁺ electrophile.
-
Anhydrous Conditions: SO₃ is a powerful dehydrating agent and will react with any trace amounts of water present, preventing the deactivation of the nitronium ion and ensuring the reaction proceeds. For severely deactivated substrates, this is often the key to achieving a reasonable yield.[6]
Caption: The catalytic role of sulfuric acid in generating the nitronium ion.
Q3: Where should I expect the nitro group to add? What is the predicted regioselectivity?
A3: Electrophilic substitution on the deactivated pyridine ring strongly favors the meta-position (C3 and C5).[15][16] Attack at the ortho (C2, C6) or para (C4) positions results in an unstable resonance intermediate where the positive charge is placed directly on the highly electronegative, protonated nitrogen atom.[4] The acetyl group at C2 is also a meta-director, meaning it directs incoming groups to C4 and C6 relative to itself. However, the directing effect of the powerful pyridinium ion dominates. Therefore, substitution is expected almost exclusively at the C3 and C5 positions. Between these two, the C5 position is often favored to yield 2-acetyl-5-nitropyridine due to reduced steric hindrance from the adjacent acetyl group.
Q4: Are there alternative strategies if direct nitration fails or gives intractable mixtures?
A4: Yes. When direct nitration is problematic, a common alternative is the N-oxide strategy .
-
Oxidation: 2-acetylpyridine is first oxidized to 2-acetylpyridine N-oxide . This is a crucial step because the N-oxide group is electron-donating through resonance, activating the ring towards EAS, particularly at the C4 (para) position.[12]
-
Nitration: The activated N-oxide is then nitrated under much milder conditions than the parent pyridine. This typically yields 4-nitro-2-acetylpyridine N-oxide .[11]
-
Deoxygenation: The N-oxide is then removed (reduced) using a reagent like PCl₃ or PPh₃ to yield the final product.
This multi-step sequence offers better control and can provide access to isomers that are difficult to obtain through direct nitration.[4] Another advanced method involves using dinitrogen pentoxide (N₂O₅) which can give good yields of 3-nitropyridines via a different mechanism.[5][17][18]
Part 3: Experimental Protocols & Data
Table 1: Comparison of Common Nitrating Systems
| Nitrating System | Typical Conditions | Pros | Cons |
| Conc. H₂SO₄ / Conc. HNO₃ | 0 °C to 100 °C | Readily available reagents. | May be insufficient for highly deactivated rings; risk of runaway reaction.[9] |
| Fuming H₂SO₄ (Oleum) / Conc. HNO₃ | 25 °C to 120 °C | Highly potent; anhydrous conditions ensure NO₂⁺ formation.[6][7] | Highly corrosive and hazardous; requires careful handling. |
| KNO₃ / H₂SO₄ | 25 °C to 100 °C | Solid nitrate source can allow for slower, more controlled reaction. | Can be less effective than mixed acids for very deactivated substrates. |
| HNO₃ / Trifluoroacetic Anhydride (TFAA) | 0 °C to RT | Can be effective for some substituted pyridines under milder conditions.[19] | TFAA is expensive and moisture-sensitive. |
Protocol 1: General Procedure for Nitration with Fuming Sulfuric Acid (Oleum)
Safety Warning: This procedure involves highly corrosive and reactive materials. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-acetylpyridine (1.0 eq).
-
Cooling: Cool the flask in an ice/salt bath to 0 °C.
-
Acid Addition: Slowly add fuming sulfuric acid (20% SO₃, ~4-5 volumes) to the 2-acetylpyridine with continuous stirring, ensuring the internal temperature does not exceed 10-15 °C.
-
Nitrating Agent Addition: Once the substrate is fully dissolved and the solution is cooled back to 0-5 °C, add concentrated nitric acid (1.1 eq) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-60 minutes. Critically, maintain the internal temperature below 10 °C during the entire addition.
-
Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature, then heat to 80-100 °C (monitor with TLC). The reaction time can vary from 2 to 12 hours depending on the substrate's reactivity.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water (at least 10x the volume of the reaction mixture). Very slowly and carefully, pour the reaction mixture onto the stirred ice.
-
Isolation: If a precipitate forms, cool the slurry for an additional 30 minutes, then collect the solid by vacuum filtration. If no solid forms, carefully neutralize the cold solution with a saturated solution of sodium carbonate or cold 50% NaOH until the pH is ~8. Collect the resulting precipitate by filtration.
-
Purification: Wash the crude solid thoroughly with cold water until the washings are neutral, then with a small amount of cold ethanol. Dry the product under vacuum. The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography.
References
- 1. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups - Chad's Prep® [chadsprep.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. books.rsc.org [books.rsc.org]
- 15. aklectures.com [aklectures.com]
- 16. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 17. nva.sikt.no [nva.sikt.no]
- 18. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1-(3-Nitropyridin-2-YL)ethanone
A Note from the Senior Application Scientist:
Welcome to the dedicated technical guide for the synthesis and optimization of 1-(3-Nitropyridin-2-YL)ethanone. This molecule, while structurally straightforward, presents a classic challenge in heterocyclic chemistry: the electrophilic substitution on a deactivated pyridine ring. The electron-withdrawing nature of the ring nitrogen makes direct nitration of 2-acetylpyridine a non-trivial process, often requiring carefully controlled, harsh conditions that can lead to issues with yield, regioselectivity, and by-product formation.[1][2]
This guide is designed to move beyond simple protocols. It is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the real-world challenges encountered in the lab. My goal is to provide you with not just the "what" to do, but the "why" behind each recommendation, grounding our advice in established mechanistic principles. By understanding the causality behind potential failures, you will be better equipped to rationally design and optimize your experiments for success.
Part 1: Troubleshooting Guide - From Low Yields to Pure Product
This section addresses the most common issues encountered during the synthesis of this compound via the nitration of 2-acetylpyridine.
Scenario 1: Low to No Product Formation
Question: I have set up the nitration of 2-acetylpyridine, but upon work-up and analysis (TLC/NMR), I see mostly unreacted starting material and very little of the desired product. What are the likely causes?
Causality: The pyridine ring is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom.[2] This inherent lack of reactivity requires a potent nitrating agent and sufficiently forceful conditions to drive the reaction forward. If the conditions are too mild, the activation energy for the formation of the critical σ-complex (also known as the Wheland intermediate) will not be overcome.
Recommended Actions:
-
Evaluate the Nitrating Agent: For a deactivated substrate like this, a standard "mixed acid" system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is typically required. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3] If you are using nitric acid alone or a milder nitrating agent, it is likely insufficient.
-
Increase Reaction Temperature: Many nitrations of deactivated rings require elevated temperatures to proceed at a reasonable rate. However, this must be done with caution, as higher temperatures can also promote side reactions and decrease selectivity (see Scenario 2). Monitor the reaction in increments of 10-20°C. Harsh conditions, sometimes as high as 330°C for unsubstituted pyridine, have been reported for nitration, though the acetyl group may modulate this.[4]
-
Verify Reagent Quality: Ensure that your acids are concentrated and have not absorbed atmospheric moisture, which can quench the nitronium ion. The starting 2-acetylpyridine should be pure, as impurities can interfere with the reaction.
-
Consider an Alternative Strategy: If direct nitration remains problematic, the pyridine-N-oxide route is a highly effective alternative. The N-oxide is more reactive towards electrophilic substitution. You can oxidize 2-acetylpyridine to its N-oxide, perform the nitration (which will preferentially occur at the 4-position), and then deoxygenate (e.g., with PCl₃) to obtain the 4-nitro isomer. While this adds steps, it often provides a more reliable route to nitropyridines.[2][5]
Scenario 2: Poor Regioselectivity & Formation of Multiple Isomers
Question: My reaction is working, but I am getting a mixture of products. How can I improve the selectivity to favor the desired 3-nitro isomer?
Causality: In electrophilic substitution of 2-substituted pyridines, the incoming electrophile is directed to the 3- and 5-positions. The acetyl group at the 2-position is a meta-directing deactivator. Therefore, it directs the incoming nitro group to the 5-position. However, the pyridine nitrogen strongly deactivates the adjacent 2- and 6-positions. The combination of these electronic effects makes the 3- and 5-positions the most likely sites for nitration. Achieving high selectivity can be challenging.
Recommended Actions:
-
Strict Temperature Control: Lowering the reaction temperature can enhance selectivity. While higher temperatures increase the reaction rate, they can also provide enough energy to overcome the activation barrier for the formation of less-favored isomers. Perform the addition of the nitrating agent at a low temperature (e.g., 0°C) and then allow the reaction to proceed at a carefully controlled, moderately elevated temperature.[2]
-
Slow, Controlled Addition: Add the nitrating agent dropwise to the substrate solution. This maintains a low instantaneous concentration of the nitronium ion, which can favor the kinetically preferred product and prevent localized temperature spikes that might lead to side reactions.[2]
-
Alternative Nitrating Systems: Different nitrating systems can offer different selectivity profiles. For instance, systems like N₂O₅ in an appropriate solvent or nitronium tetrafluoroborate (NO₂BF₄) can sometimes provide cleaner reactions than mixed acid.[1][4]
Scenario 3: Over-Nitration and Dinitro Product Formation
Question: I am observing a significant amount of a dinitrated by-product in my reaction mixture. How can I minimize this?
Causality: Once the first nitro group is added to the ring, the ring becomes even more deactivated. However, under forcing reaction conditions, a second nitration can occur. The presence of a strong activating group would make this a more significant problem, but even with deactivated rings, it can be an issue if the conditions are too harsh or the stoichiometry is not controlled.
Recommended Actions:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent, ideally close to a 1:1 molar ratio of nitric acid to 2-acetylpyridine. A large excess of the nitrating agent will dramatically increase the probability of a second nitration event.[2]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid analytical technique like GC-MS to monitor the consumption of the starting material and the formation of the mono-nitrated product. Quench the reaction as soon as the optimal conversion to the desired product is achieved, before significant amounts of the dinitro-product begin to form.[2]
-
Reduce Reaction Time and Temperature: As with improving selectivity, reducing the overall reaction time and temperature will disfavor the slower, more energy-intensive second nitration step.
Workflow for Troubleshooting this compound Synthesis
Caption: A troubleshooting workflow for optimizing the synthesis of this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: My purification by column chromatography is difficult due to the close polarity of the isomers. Are there better methods?
A: This is a common challenge. If chromatography is not providing adequate separation, consider recrystallization. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol). Sometimes, converting the crude mixture to a derivative (e.g., an oxime or hydrazone), separating the derivatives by their different crystallization properties, and then hydrolyzing back to the ketone can be an effective, albeit longer, strategy.
Q2: Can I use this compound in subsequent reactions like a Knoevenagel condensation?
A: Yes, absolutely. The acetyl group is a classic carbonyl partner for the Knoevenagel condensation.[6] This reaction involves the condensation of the ketone with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base (like piperidine or pyridine) to form an α,β-unsaturated product.[7][8] The electron-withdrawing nitro group on the pyridine ring can influence the reactivity of the acetyl group and the properties of the resulting product.
Q3: Is this molecule a suitable substrate for Suzuki cross-coupling?
A: The pyridine ring of this compound itself is not the typical electrophile for a Suzuki coupling. Usually, the reaction requires an aryl halide or triflate.[9] However, if you were to synthesize a halogenated version (e.g., 2-acetyl-5-bromo-3-nitropyridine), that would be an excellent substrate for a Suzuki coupling to introduce a new aryl or heteroaryl group at the 5-position. Nitropyridines have been successfully used in Suzuki reactions.[10][11]
Part 3: Protocols & Data
Baseline Protocol: Nitration of 2-Acetylpyridine with Mixed Acid
Safety Warning: This procedure involves highly corrosive and strong oxidizing acids. The reaction can be exothermic. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-acetylpyridine (1.0 eq). Cool the flask in an ice/water bath to 0-5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-acetylpyridine via the dropping funnel. Maintain the internal temperature of the reaction below 10°C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to 50-60°C and hold for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture back to room temperature and then carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium carbonate or sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Table of Reaction Parameters
| Parameter | Condition 1 (Baseline) | Condition 2 (For Selectivity) | Condition 3 (For Difficult Substrates) | Potential Outcome |
| Nitrating Agent | HNO₃ / H₂SO₄ | HNO₃ / H₂SO₄ | NO₂BF₄ | Mixed acid is standard; NO₂BF₄ can be milder/more selective. |
| Equivalents (HNO₃) | 1.1 - 1.5 eq | 1.05 - 1.1 eq | 1.1 eq | Higher equivalents risk over-nitration.[2] |
| Temperature | 50-60°C | 25-40°C | 25-80°C | Lower temperatures favor selectivity over rate.[2] |
| Reaction Time | 2-4 hours | 4-8 hours | 1-6 hours | Must be optimized by monitoring (e.g., TLC). |
| Solvent | Sulfuric Acid | Sulfuric Acid | Acetonitrile / Sulfolane | Solvent choice depends on the nitrating system. |
Factors Influencing Reaction Outcome
Caption: Key experimental factors influencing the nitration of 2-acetylpyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempanda.com [chempanda.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds [mdpi.com]
Technical Support Center: Reaction Monitoring for 1-(3-Nitropyridin-2-yl)ethanone
Welcome to the technical support center for monitoring reactions involving 1-(3-Nitropyridin-2-yl)ethanone . This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice on utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for real-time reaction analysis. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your results.
Introduction to Monitoring Reactions of this compound
Synthesizing or modifying this compound involves tracking the consumption of starting materials and the formation of the desired product. The unique structure of this molecule—containing a basic pyridine ring, an electron-withdrawing nitro group, and a ketone—presents specific challenges and opportunities for chromatographic monitoring. Understanding these properties is the cornerstone of developing robust analytical methods.
-
Polarity : The nitro and ketone groups impart significant polarity, while the pyridine ring contributes as well. This makes the molecule suitable for normal-phase chromatography on silica gel.
-
Basicity : The pyridine nitrogen is basic (pKa of the pyridinium ion is ~5.2) and can interact strongly with acidic silanol groups on the surface of silica gel stationary phases. This can lead to peak tailing in HPLC and streaking in TLC if not properly addressed.[1][2]
-
UV Absorbance : The aromatic and nitro-substituted structure allows for strong UV absorbance, making it easily detectable by both TLC (using a UV indicator) and HPLC with a UV detector, typically around 254 nm.[3][4]
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress.[5] It is cost-effective and provides immediate feedback on the presence of starting materials, intermediates, and products.[5][6]
Frequently Asked Questions (FAQs) for TLC
Q1: What is a good starting solvent system (mobile phase) for analyzing this compound on a standard silica gel TLC plate?
A1: A common starting point for a moderately polar compound like this is a mixture of a non-polar and a polar solvent.[7] Based on purification methods for this compound, an excellent initial system is a mixture of Hexane and Ethyl Acetate .[8]
-
Starting Ratio: Begin with a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate.
-
Rationale: Hexane acts as the non-polar component, while ethyl acetate provides polarity to move the compound up the plate. You can adjust the ratio to achieve the ideal Retention Factor (Rf).[9] An ideal Rf value for the main component is between 0.2 and 0.4 to ensure good separation from both non-polar impurities (higher Rf) and highly polar baseline materials (lower Rf).[9][10]
Q2: How do I properly set up a TLC experiment to monitor my reaction?
A2: To effectively monitor a reaction, use a three-lane spotting technique on your TLC plate.[6]
-
Lane 1 (Reference): Spot a diluted solution of your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material first, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction mixture.[6]
-
Lane 3 (Reaction Mixture): Spot a diluted aliquot of your reaction mixture.
The goal is to see the spot corresponding to your starting material in Lane 3 diminish over time, while a new spot (your product) appears.[6] The reaction is considered complete when the starting material spot is no longer visible in Lane 3.
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) & Explanation |
| Spots are streaking or tailing. | 1. Sample Overload: Too much sample was spotted on the plate.[11][12] 2. Strong Analyte-Stationary Phase Interaction: The basic pyridine nitrogen is interacting too strongly with the acidic silica gel.[13] 3. Sample is too polar for the solvent system. | 1. Dilute Your Sample: Prepare a more dilute solution of your reaction mixture before spotting.[13] 2. Add a Modifier: Add a small amount (0.1–1%) of triethylamine or ammonia to your mobile phase. This base will occupy the acidic silanol sites on the silica, preventing the pyridine from binding too tightly and allowing the spot to move more symmetrically.[13] 3. Increase Mobile Phase Polarity: Increase the proportion of ethyl acetate or switch to a more polar solvent like methanol in your mixture.[9] |
| All spots remain at the baseline (Rf ≈ 0). | Mobile phase is not polar enough. The solvent system does not have sufficient strength to move the polar analytes off the origin.[9][13] | Increase Polarity: Gradually increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If that is insufficient, try a more polar system like Dichloromethane:Methanol (e.g., 95:5).[9][14] |
| All spots run to the solvent front (Rf ≈ 1). | Mobile phase is too polar. The solvent is too strong and carries all components, polar and non-polar, with it, resulting in no separation.[9][13] | Decrease Polarity: Increase the proportion of the non-polar solvent (e.g., hexane). If using a DCM/Methanol system, reduce the amount of methanol.[9] |
| Unexpected spots appear. | 1. Contamination: The spotting capillary or the TLC plate was contaminated.[12] 2. Compound Degradation: The compound may be unstable on the acidic silica gel.[15][16] | 1. Use Clean Equipment: Always use a fresh, clean capillary for each spot. Avoid touching the face of the TLC plate.[12] 2. Neutralize the Plate: Consider using TLC plates with a different stationary phase like alumina (neutral or basic) or add a basic modifier to the mobile phase as described for tailing.[10][15] |
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC offers quantitative data on reaction progress, providing precise measurements of reactant consumption and product formation. For this compound, a reverse-phase HPLC method is most common and effective.[17]
Experimental Protocol: Starting HPLC Method
This protocol provides a robust starting point for method development.
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is the workhorse for reverse-phase chromatography and is an excellent first choice.[18] Phenyl-type columns can also offer alternative selectivity for aromatic compounds.[3][4]
-
Mobile Phase Preparation:
-
Solvent A: Deionized Water with 0.1% Formic Acid (v/v).
-
Solvent B: Acetonitrile with 0.1% Formic Acid (v/v).
-
Rationale: Formic acid is crucial. It acidifies the mobile phase (to a pH of ~2-3), which protonates the basic pyridine nitrogen. This prevents it from interacting with residual silanol groups on the C18 stationary phase, leading to sharp, symmetrical peaks.[2][4]
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Detector: UV at 254 nm
-
Column Temperature: 30-40 °C
-
Gradient: Start with a high aqueous content to retain the polar analyte and then ramp up the organic solvent to elute it.
-
Recommended HPLC Gradient Table
| Time (minutes) | % Solvent A (Water + 0.1% FA) | % Solvent B (ACN + 0.1% FA) |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
HPLC Troubleshooting Guide
// Nodes start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
tailing [label="Peak Tailing\n(Asymmetrical Peak)", fillcolor="#FBBC05", fontcolor="#202124"]; broad [label="Broad Peaks\n(Low Efficiency)", fillcolor="#FBBC05", fontcolor="#202124"]; no_retention [label="No Retention\n(Elutes at Void)", fillcolor="#FBBC05", fontcolor="#202124"];
cause1 [label="Silanol Interaction\n(Basic Pyridine)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Column Overload", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Extra-column\nVolume", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; cause4 [label="Mobile Phase\nToo Strong", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
solution1 [label="Lower Mobile Phase pH\n(Add 0.1% Formic Acid)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Dilute Sample", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Check Tubing/Fittings", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Decrease Organic\nContent in Gradient", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> tailing; start -> broad; start -> no_retention;
tailing -> cause1; tailing -> cause2; broad -> cause2; broad -> cause3; no_retention -> cause4;
cause1 -> solution1; cause2 -> solution2; cause3 -> solution3; cause4 -> solution4; } DOT Caption: Troubleshooting workflow for common HPLC issues.
Q1: My peak for this compound is tailing badly. What's happening and how do I fix it?
A1: This is the most common issue for basic compounds like pyridines.[1][19] Tailing is caused by secondary interactions between the basic nitrogen on your molecule and acidic, un-capped silanol groups on the silica surface of the C18 column.[1][20]
-
Primary Solution: Adjust Mobile Phase pH. The most effective solution is to add an acidifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase (both water and organic).[2][4] This lowers the pH, protonating the pyridine to a pyridinium ion. This positively charged ion is repelled by the (now also protonated) silanol groups, eliminating the secondary interaction and resulting in a sharp, symmetrical peak.
-
Secondary Solution: Use an End-Capped Column. Modern HPLC columns are often "end-capped," meaning most of the free silanol groups have been chemically deactivated. Using a high-quality, end-capped column significantly reduces tailing for basic compounds.[20]
Q2: My compound elutes very early, near the solvent front, even with a C18 column. How can I increase its retention?
A2: This indicates your compound is quite polar and has insufficient hydrophobic interaction with the C18 stationary phase.[21][22]
-
Decrease Mobile Phase Strength: Your starting mobile phase condition is too high in organic solvent. Reduce the initial percentage of acetonitrile (Solvent B) to 2% or even 0% for the first few minutes of the run. This will increase the polarity of the mobile phase, promoting interaction with the non-polar stationary phase.[18]
-
Consider a Different Stationary Phase: If reducing the organic content is not enough, your molecule may be too polar for standard reverse-phase. In such cases, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be a better choice.[23] HILIC uses a polar stationary phase (like bare silica) with a high-organic, low-aqueous mobile phase to retain very polar compounds.[15]
Q3: The resolution between my starting material and product is poor. How can I improve the separation?
A3: Poor resolution means the peaks are not fully separated, making accurate quantification difficult.[24]
-
Optimize the Gradient: Make the gradient shallower. A slower increase in the percentage of organic solvent over a longer time will give the compounds more time to interact differently with the column, improving separation.[24]
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol (or vice versa). This can change the elution order and improve the resolution between closely eluting peaks.
-
Change the Column: A column with a different stationary phase (e.g., Phenyl or Cyano) can provide a different separation mechanism and may resolve your compounds.[4][25]
References
- 1. waters.com [waters.com]
- 2. uhplcs.com [uhplcs.com]
- 3. waters.com [waters.com]
- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. iipseries.org [iipseries.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethanone, 1-(3-nitro-2-pyridinyl)- (9CI) | 194278-44-9 [chemicalbook.com]
- 9. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 10. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 11. microbiozindia.com [microbiozindia.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. silicycle.com [silicycle.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Chromatography [chem.rochester.edu]
- 17. chromtech.com [chromtech.com]
- 18. tandfonline.com [tandfonline.com]
- 19. helixchrom.com [helixchrom.com]
- 20. chromtech.com [chromtech.com]
- 21. assets.fishersci.com [assets.fishersci.com]
- 22. Polar Compounds | SIELC Technologies [sielc.com]
- 23. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
- 24. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 25. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low conversion rates in "1-(3-Nitropyridin-2-YL)ethanone" synthesis
Here is the technical support center for troubleshooting low conversion rates in "1-(3-Nitropyridin-2-YL)ethanone" synthesis.
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals encountering challenges in this specific electrophilic aromatic substitution. We will delve into the common pitfalls associated with the nitration of 2-acetylpyridine, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound consistently low or non-existent?
This is the most common challenge and stems from the inherent electronic properties of the starting material, 2-acetylpyridine.
-
Electronic Deactivation: The pyridine ring is intrinsically electron-deficient compared to benzene due to the electronegativity of the nitrogen atom. This makes it less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺)[1].
-
Pyridinium Ion Formation: Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the lone pair on the pyridine nitrogen is protonated. This forms a positively charged pyridinium ion, which severely deactivates the ring, making the electrophilic attack even more difficult[2].
-
Influence of the Acetyl Group: The acetyl group at the 2-position is a meta-directing, deactivating group. While it directs the incoming nitro group to the desired 3-position, it further reduces the ring's reactivity.
Consequently, nitration conditions that are effective for benzene or activated aromatic rings will likely fail or give negligible yields for 2-acetylpyridine[2].
Q2: I'm getting a mixture of products. How can I improve the regioselectivity for the 3-nitro isomer?
Direct electrophilic nitration of pyridine and its derivatives overwhelmingly favors substitution at the 3-position (the meta-position)[2]. The positive charge on the protonated nitrogen atom creates strong deactivation at the 2, 4, and 6-positions (ortho/para), leaving the 3 and 5-positions as the most likely sites for attack. In 2-acetylpyridine, the 3 and 5-positions are electronically favored. Given the steric hindrance and electronic influence of the adjacent acetyl group, the 3-position is the primary site of nitration.
If you are observing other isomers, it could be due to extreme reaction conditions leading to less-favored products or the presence of highly activated impurities in your starting material.
Q3: My reaction is turning black, and I'm isolating a tar-like substance. What's happening?
This indicates decomposition or polymerization, likely caused by overly harsh reaction conditions.
-
Excessive Heat: Direct nitration of deactivated pyridines often requires high temperatures, but this can easily lead to oxidative side reactions and decomposition of the starting material and product[1].
-
Concentrated Reagents: Using an excessively high concentration of fuming nitric acid or oleum can promote unwanted oxidation and charring[3].
Careful control over the reaction temperature and the rate of reagent addition is critical to prevent this outcome[1].
In-Depth Troubleshooting Guides
Issue 1: Low Conversion and Yield
Low conversion is the primary hurdle. If you've confirmed low yield via techniques like TLC, LC-MS, or ¹H NMR, a systematic approach is needed.
Caption: Decision tree for troubleshooting low conversion rates.
Impurities in the 2-acetylpyridine can inhibit the reaction or lead to side products[4].
-
Protocol: Run a ¹H NMR or GC-MS of your starting material. If significant impurities are present, purify it by distillation or column chromatography.
-
Reagents: Ensure your nitric acid and sulfuric acid are fresh and have not absorbed atmospheric moisture. For this reaction, using fuming nitric acid and concentrated sulfuric acid (or oleum) is often necessary[2][3].
If the starting material is pure, the reaction conditions are the next variable to address.
Table 1: Comparison of Nitrating Systems
| Nitrating System | Typical Conditions | Pros | Cons |
| HNO₃ / H₂SO₄ | 0°C to 130°C[1] | Readily available reagents. | Often requires harsh temperatures for deactivated rings; risk of charring[1][2]. |
| HNO₃ / Oleum | High temperature | More powerful nitrating medium. | Even higher risk of decomposition; requires careful handling[3]. |
| HNO₃ / TFAA | 0°C | Milder conditions, can be effective for some pyridines. | TFAA is expensive and moisture-sensitive. A specific protocol for 4-acetylpyridine exists[5]. |
| N₂O₅ / NaHSO₃ | Low temperature | Good yields for some pyridines under milder conditions (Bakke's method)[6][7]. | N₂O₅ is not commercially common and often must be prepared in situ. |
Experimental Protocol: Nitration with HNO₃ / Trifluoroacetic Anhydride (TFAA) (Adapted from a similar procedure[5])
-
Setup: In a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and addition funnel under a nitrogen atmosphere, add 2-acetylpyridine.
-
Cooling: Cool the flask to 0°C in an ice bath.
-
TFAA Addition: Slowly add trifluoroacetic anhydride (TFAA) to the cooled 2-acetylpyridine. Stir the mixture at 0°C for 1 hour.
-
Nitrating Agent Addition: Add concentrated nitric acid dropwise via the addition funnel, ensuring the internal temperature remains at or below 5°C.
-
Reaction: Stir the mixture at 0°C for 8-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: See the purification protocol below.
Causality: TFAA can act as an activating agent and a dehydrator, facilitating the formation of the nitronium ion under less harsh conditions than concentrated sulfuric acid. This method has been successfully used for the nitration of 4-acetylpyridine[5].
Issue 2: Product Isolation and Purification
A successful reaction can be undermined by a difficult work-up. The highly acidic reaction mixture must be neutralized carefully, and the product must be separated from salts and potential byproducts.
Caption: Standard workflow for work-up and purification.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath. In a separate, large beaker, prepare a substantial amount of crushed ice. Very slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice.
-
Neutralization: Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or a 1-2 M solution of sodium hydroxide (NaOH) in portions[2][5]. Monitor the pH and be cautious of strong foaming and heat generation. Aim for a final pH of 7-8. A precipitate may form.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc)[5].
-
Washing and Drying: Combine the organic layers. Wash once with water, then once with saturated brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or petroleum ether[5].
Understanding the Mechanism
A clear understanding of the reaction mechanism is vital for effective troubleshooting. The nitration of an aromatic ring is a classic electrophilic aromatic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Navigating the Stability of 1-(3-Nitropyridin-2-YL)ethanone
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(3-Nitropyridin-2-YL)ethanone and have encountered challenges with its stability during reaction workup and purification. As Senior Application Scientists, we understand that unexpected decomposition can lead to significant delays and loss of valuable material. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common issues reported by users.
Q1: I'm observing significant loss of my product, this compound, after neutralizing my reaction mixture with a strong base like sodium hydroxide. What is likely happening?
A1: The issue you're encountering is likely due to base-mediated decomposition. The this compound molecule has two key features that make it susceptible to strong bases:
-
The Electron-Deficient Pyridine Ring: The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the 3-position further depletes the ring of electron density. This makes the ring highly susceptible to nucleophilic attack, even by weaker nucleophiles like hydroxide ions.
-
The 2-Acetyl Group: The acetyl group at the 2-position has acidic α-protons. In the presence of a strong base, these protons can be abstracted, forming an enolate. While enolate formation is a common and often desired reaction, in this specific molecule, it can initiate side reactions or decomposition pathways.
Under strongly basic conditions, you may be observing a combination of reactions, including hydrolysis of the acetyl group, ring-opening reactions, or polymerization.
Q2: My final product is a dark, tarry substance instead of the expected crystalline solid. What causes this discoloration?
A2: The formation of dark, often polymeric, materials is a common indicator of decomposition, particularly in nitroaromatic compounds. This can be triggered by:
-
High Temperatures: Heating the compound in the presence of residual acids or bases from the reaction can accelerate decomposition.
-
Presence of Strong Bases or Acids: As mentioned, both strong acids and bases can catalyze decomposition pathways that lead to colored byproducts.
-
Light Exposure: Some nitropyridine derivatives exhibit photostability issues.[1] While less common for this specific type of decomposition, it's a factor to consider, especially during prolonged storage or workup under direct light.
We recommend maintaining low temperatures throughout the workup and using milder reagents for neutralization.
Q3: Can I use an amine-based organic base, like triethylamine, for neutralization instead of an inorganic base?
A3: While triethylamine is a weaker base than sodium hydroxide and is often used in organic synthesis, it may not be the optimal choice here. The nitrogen of the pyridine ring in your product is basic and will be protonated under acidic reaction conditions. To effectively neutralize the reaction mixture and precipitate your product, you need a base that is strong enough to deprotonate the pyridinium salt. Triethylamine might not be sufficiently basic for this purpose, leading to incomplete neutralization and potential issues with extraction. Furthermore, excess triethylamine can be difficult to remove during purification. A carefully controlled addition of a mild inorganic base is often a more reliable approach.
Q4: What are the key parameters I need to control during the workup to minimize decomposition?
A4: The three most critical parameters to control are:
-
Temperature: Keep the reaction mixture cold (ideally 0-5 °C) during quenching and neutralization.
-
pH: Avoid strongly acidic or basic conditions. Aim for a neutral pH (around 7-8) during workup.[2]
-
Time: Do not let the reaction mixture sit for extended periods, especially under non-neutral pH conditions. Proceed with extraction and isolation as efficiently as possible.
Troubleshooting Guide: Protocols and Best Practices
This section provides detailed protocols and the scientific reasoning behind them to help you optimize your workup procedure.
Recommended Workup Protocol for this compound
This protocol is designed to minimize exposure to harsh conditions that can lead to decomposition.
Step 1: Quenching the Reaction Mixture
-
Procedure: After the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath. Slowly pour the reaction mixture into a separate beaker containing crushed ice or a mixture of ice and water. This serves to dilute the reaction mixture and dissipate any heat generated during quenching.
-
Rationale: Rapid cooling is essential to slow down any potential side reactions and prevent localized heating that can occur when quenching exothermic reactions.
Step 2: Neutralization
-
Procedure: While maintaining the temperature at 0-5 °C and with vigorous stirring, slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium carbonate (Na₂CO₃) dropwise.[2] Monitor the pH of the aqueous phase closely using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH reaches 7-8.
-
Rationale: Sodium bicarbonate and dilute sodium carbonate are milder bases than sodium hydroxide. Their use significantly reduces the risk of base-catalyzed decomposition. The slow, dropwise addition prevents localized areas of high pH.
Step 3: Extraction
-
Procedure: Once the mixture is neutralized, transfer it to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Repeat the extraction 2-3 times to ensure complete recovery of the product.
-
Rationale: Efficient extraction minimizes the time your product spends in the aqueous phase, where it might be more susceptible to hydrolysis.
Step 4: Washing and Drying
-
Procedure: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Rationale: Thoroughly drying the organic phase is crucial before solvent removal to prevent the presence of water in the final product, which could affect its stability during storage.
Step 5: Solvent Removal and Isolation
-
Procedure: Filter off the drying agent and remove the solvent using a rotary evaporator. It is critical to keep the bath temperature low (ideally below 40 °C) during this step.
-
Rationale: As mentioned, elevated temperatures can promote decomposition. Minimizing heat exposure during solvent evaporation is a key final step in preserving your product.
Data Summary: Comparison of Neutralization Agents
| Neutralizing Agent | Strength | Advantages | Disadvantages | Recommendation |
| Sodium Hydroxide (NaOH) | Strong | Inexpensive, readily available | High risk of decomposition, difficult to control pH | Not Recommended |
| Sodium Carbonate (Na₂CO₃) | Moderate | Effective neutralization, lower risk of decomposition than NaOH | Can cause foaming (CO₂ evolution) | Recommended (dilute solution) [2] |
| Sodium Bicarbonate (NaHCO₃) | Weak | Very mild, low risk of decomposition | May not be strong enough for highly acidic solutions, can cause significant foaming | Recommended (for slightly acidic solutions) |
| Triethylamine (Et₃N) | Moderate (Organic) | Soluble in organic solvents | Can be difficult to remove, may not be basic enough for complete neutralization | Use with caution |
Visualizing the Workflow: A Logic Diagram for Stable Workup
The following diagram illustrates the decision-making process for a successful workup of this compound.
Caption: A workflow diagram highlighting the critical steps for preventing the decomposition of this compound during workup.
Understanding the Science: Potential Decomposition Pathways
While specific studies on the decomposition of this compound are not widely available, we can infer potential pathways based on the reactivity of related compounds.
Base-Catalyzed Hydrolysis
The acetyl group can be susceptible to hydrolysis under basic conditions, which would lead to the formation of 3-nitropyridine-2-carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient pyridine ring is activated towards nucleophilic attack. Hydroxide ions can act as nucleophiles, potentially leading to the displacement of the nitro group or other substituents, or even ring-opening.
Self-Condensation/Polymerization
The acidic α-protons on the acetyl group can be removed by a base to form an enolate. This enolate could potentially react with another molecule of this compound in an aldol-type condensation, leading to oligomeric or polymeric byproducts, which are often dark and tarry.
Visualizing a Potential Decomposition Pathway
The following diagram illustrates a plausible base-catalyzed decomposition pathway.
Caption: A simplified representation of potential base-catalyzed decomposition pathways for this compound.
References
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 1-(3-Nitropyridin-2-YL)ethanone
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 1-(3-Nitropyridin-2-YL)ethanone . In the absence of publicly available experimental spectra for this specific molecule, this document serves as an expert guide, leveraging predictive methodologies and comparative analysis with structurally related, well-characterized compounds. By understanding the principles outlined herein, researchers can confidently approach the characterization of similar nitropyridine derivatives.
The Challenge of Characterizing Novel Pyridine Derivatives
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry. The introduction of substituents, such as nitro and acetyl groups, significantly modulates their electronic properties and, consequently, their spectroscopic signatures. The precise determination of the substitution pattern is crucial for establishing structure-activity relationships. While a plethora of data exists for simpler pyridines, the specific isomer this compound presents a case where direct experimental data is not readily found in common databases. This guide will bridge that gap by providing a robust predictive analysis.
Predicted and Comparative Spectroscopic Data
To facilitate a thorough understanding, we will compare the predicted data for our target compound with the known experimental data of two closely related analogues: 2-Acetylpyridine and 3-Nitropyridine .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| Pyridine H-4 | ~8.8 | dd | J = 8.0, 1.5 | H-4 |
| Pyridine H-5 | ~7.6 | dd | J = 8.0, 4.5 | H-5 |
| Pyridine H-6 | ~8.9 | dd | J = 4.5, 1.5 | H-6 |
| Acetyl CH₃ | ~2.7 | s | - | CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment | ||
| Carbonyl C=O | ~198 | C=O | ||
| Pyridine C-2 | ~155 | C-2 | ||
| Pyridine C-3 | ~145 | C-3 | ||
| Pyridine C-4 | ~135 | C-4 | ||
| Pyridine C-5 | ~125 | C-5 | ||
| Pyridine C-6 | ~152 | C-6 | ||
| Acetyl CH₃ | ~28 | CH₃ |
Table 2: Experimental NMR Data for Comparative Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 2-Acetylpyridine | 8.68 (d, H-6), 8.00 (d, H-3), 7.85 (t, H-4), 7.45 (t, H-5), 2.70 (s, CH₃) | 200.4 (C=O), 153.7 (C-2), 149.0 (C-6), 136.8 (C-4), 127.3 (C-5), 121.7 (C-3), 25.8 (CH₃) | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| 3-Nitropyridine | 9.51 (s, H-2), 8.85 (d, H-6), 8.52 (d, H-4), 7.63 (dd, H-5) | 154.3 (C-2), 147.1 (C-6), 135.8 (C-4), 133.0 (C-3), 124.5 (C-5) | --INVALID-LINK-- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Table 3: Predicted and Comparative Mass Spectrometry Data
| Compound | Molecular Weight | Predicted/Observed Key Fragments (m/z) | Interpretation |
| This compound | 166.14 g/mol | 166 (M⁺), 151, 123, 106, 78 | M⁺, [M-CH₃]⁺, [M-NO₂]⁺, [M-NO₂ - HCN]⁺, Pyridine radical cation |
| 2-Acetylpyridine | 121.14 g/mol | 121 (M⁺), 106, 78 | M⁺, [M-CH₃]⁺, Pyridine radical cation |
| 3-Nitropyridine | 124.10 g/mol | 124 (M⁺), 94, 78, 67 | M⁺, [M-NO]⁺, [M-NO₂]⁺, [C₄H₃N]⁺ |
In-Depth Spectroscopic Analysis and Comparison
¹H NMR Spectrum Interpretation
For This compound , the pyridine protons are expected to be in the aromatic region (7.5-9.0 ppm). The acetyl group protons will appear as a singlet further upfield.
-
Pyridine Protons: The electron-withdrawing nitro group at the 3-position and the acetyl group at the 2-position will deshield the adjacent protons. H-6 is expected to be the most downfield-shifted proton due to the influence of the adjacent nitrogen and the nitro group. H-4 will also be significantly deshielded. The coupling pattern (doublet of doublets for H-4, H-5, and H-6) will be key to assigning the specific protons.
-
Acetyl Protons: The methyl protons of the acetyl group are expected to appear as a singlet around 2.7 ppm. This is consistent with the experimental data for 2-acetylpyridine (2.70 ppm).
Comparison: Compared to 2-acetylpyridine, the pyridine proton signals for our target compound will be shifted downfield due to the strong electron-withdrawing effect of the nitro group. The singlet for the acetyl protons should remain in a similar position.
¹³C NMR Spectrum Interpretation
-
Carbonyl Carbon: The carbonyl carbon of the acetyl group is predicted to have a chemical shift of around 198 ppm, which is typical for a ketone.
-
Pyridine Carbons: The carbons of the pyridine ring will be significantly affected by the substituents. The carbon bearing the nitro group (C-3) and the carbon attached to the acetyl group (C-2) will be highly deshielded. The chemical shifts of the other carbons will also be influenced by the electron density distribution in the ring.
Comparison: The presence of the nitro group in our target compound will cause a general downfield shift of the pyridine carbon signals compared to 2-acetylpyridine.
Mass Spectrum Fragmentation Analysis
The predicted mass spectrum of This compound would show a molecular ion peak (M⁺) at m/z 166. Key fragmentation pathways would include:
-
Loss of a methyl radical (-CH₃): This is a common fragmentation for acetyl-containing compounds, leading to a fragment at m/z 151.
-
Loss of a nitro group (-NO₂): This would result in a fragment at m/z 120.
-
Subsequent fragmentations: Further loss of neutral molecules like CO and HCN from the initial fragments would lead to other observed peaks.
Comparison: The fragmentation pattern of 2-acetylpyridine is simpler, dominated by the loss of the methyl group. The fragmentation of 3-nitropyridine is characterized by the loss of the nitro group and subsequent ring fragmentation. The predicted spectrum of our target compound combines features of both analogues.
Experimental Protocols for Characterization
To obtain high-quality data for compounds like this compound, the following standardized protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Integrate the signals and reference the spectrum to TMS.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and provides rich fragmentation information. Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile compounds and often provides a strong molecular ion peak.
-
Mass Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualizing the Analytical Workflow and Structural Comparison
The following diagrams illustrate the logical flow of the characterization process and the structural relationships between the analyzed compounds.
Caption: Experimental workflow for the characterization of a novel compound.
Caption: Structural relationship between the target compound and its analogues.
Conclusion
The structural elucidation of novel compounds like this compound relies on a systematic application of modern spectroscopic techniques. While direct experimental data for this specific molecule remains elusive in the public domain, this guide has demonstrated that a robust and reliable characterization can be predicted through a comparative analysis with known analogues. By understanding the influence of the acetyl and nitro substituents on the NMR and MS spectra of the pyridine scaffold, researchers can confidently interpret their own experimental data for this and other related compounds, ensuring the scientific integrity of their work.
References
A Comparative Guide to the Reactivity of 1-(3-Nitropyridin-2-yl)ethanone and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide presents a comprehensive comparative analysis of the chemical reactivity of 1-(3-nitropyridin-2-yl)ethanone and its key positional isomers, including 1-(5-nitropyridin-2-yl)ethanone and 1-(3-nitropyridin-4-yl)ethanone. The guide elucidates the profound influence of the nitro group's position on the electronic and steric environment of the pyridine ring and the acetyl moiety. This, in turn, dictates the reactivity of these isomers in fundamental chemical transformations such as nucleophilic aromatic substitution, reduction of the nitro group, and reactions involving the enolizable protons of the acetyl group. While direct comparative kinetic data for these specific isomers is not extensively available in the current literature, this guide establishes a robust theoretical framework for predicting their relative reactivities based on established principles of physical organic chemistry. Furthermore, detailed experimental protocols are provided to enable researchers to generate quantitative, side-by-side comparative data, thereby fostering a deeper understanding of the structure-reactivity relationships within this important class of heterocyclic ketones.
Introduction: The Subtle Art of Isomeric Differentiation
Pyridyl-ethanone scaffolds bearing a nitro group are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and potential as precursors to a wide array of functionalized molecules.[1] The electron-withdrawing nature of the nitro group renders the pyridine ring susceptible to nucleophilic attack, while the acetyl group offers a handle for a variety of condensation and functionalization reactions. However, the seemingly subtle change in the position of the nitro group among isomers of 1-(nitropyridin-yl)ethanone can lead to dramatic differences in their chemical behavior.
This guide will focus on a comparative analysis of three key isomers:
-
This compound (1)
-
1-(5-Nitropyridin-2-yl)ethanone (2)
-
1-(3-Nitropyridin-4-yl)ethanone (3)
We will explore how the interplay of inductive and resonance effects, as well as steric hindrance, governs the reactivity at three key sites: the pyridine ring, the nitro group, and the α-protons of the acetyl group.
Theoretical Framework for Reactivity Comparison
The reactivity of these isomers is primarily dictated by the electronic influence of the powerfully electron-withdrawing nitro group.[2] This influence manifests differently depending on its position relative to the pyridine nitrogen and the acetyl substituent.
Electronic Effects on the Pyridine Ring
The nitro group deactivates the pyridine ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution (SNAr).[3] The degree of activation for SNAr is dependent on the ability of the nitro group to stabilize the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This stabilization is most effective when the nitro group is positioned ortho or para to the site of attack, allowing for delocalization of the negative charge onto the nitro group through resonance.[4]
-
For Isomer 1 (3-nitro-2-acetyl): The nitro group is meta to the 4- and 6-positions, offering moderate activation at these sites.
-
For Isomer 2 (5-nitro-2-acetyl): The nitro group is para to the 2-position and ortho to the 4-position, providing strong activation at these sites.
-
For Isomer 3 (3-nitro-4-acetyl): The nitro group is ortho to the 2- and 4-positions, strongly activating both.
Based on these electronic considerations, we can predict the following order of reactivity towards nucleophilic aromatic substitution (assuming a suitable leaving group is present on the ring): 3 > 2 > 1 .
Acidity of the α-Protons of the Acetyl Group
The acidity of the α-protons of the acetyl group is determined by the stability of the corresponding enolate anion. Electron-withdrawing groups on the pyridine ring will increase the acidity of these protons by stabilizing the negative charge of the enolate. The magnitude of this effect is dependent on the proximity and electronic influence (inductive and resonance) of the nitro group.
To a first approximation, a more electron-deficient pyridine ring will lead to a more acidic α-proton. Based on the activating effect of the nitro group towards nucleophilic attack, we can infer a similar trend for the electron deficiency of the ring. Therefore, the predicted order of α-proton acidity is: 3 ≈ 2 > 1 .
Steric Considerations
Steric hindrance can play a significant role, particularly in reactions involving the acetyl group or positions adjacent to it.[5]
-
In Isomer 1 (3-nitro-2-acetyl): The acetyl group is ortho to the nitro group, which could lead to steric hindrance for reactions at the acetyl group or nucleophilic attack at the 3-position.
-
In Isomer 2 (5-nitro-2-acetyl): The acetyl and nitro groups are further apart, minimizing steric interactions.
-
In Isomer 3 (3-nitro-4-acetyl): The acetyl group is ortho to the nitro group, similar to isomer 1, potentially leading to steric hindrance.
These steric factors may modulate the reactivity predicted by electronic effects alone. For instance, while isomer 3 is predicted to be highly reactive towards nucleophiles at the 2- and 4-positions based on electronics, steric hindrance from the adjacent acetyl and nitro groups could temper this reactivity.
Comparative Reactivity in Key Transformations
Based on the theoretical framework, we can now compare the expected reactivity of the isomers in several key chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
As previously discussed, the position of the nitro group is paramount in determining the rate of SNAr reactions. For a hypothetical reaction with a nucleophile on a chloro-substituted analogue of these isomers, the reactivity is expected to follow the order of activation by the nitro group.
| Isomer | Predicted Relative Reactivity in SNAr | Rationale |
| 1-(3-Nitro-2-chloro-pyridin-X-yl)ethanone | Low | Nitro group is meta to potential leaving groups at positions 4 and 6, offering weaker resonance stabilization of the Meisenheimer intermediate. |
| 1-(5-Nitro-2-chloro-pyridin-X-yl)ethanone | High | Nitro group is para to the chloro-substituent at the 2-position, providing excellent resonance stabilization. |
| 1-(3-Nitro-4-chloro-pyridin-X-yl)ethanone | Very High | Nitro group is ortho to the chloro-substituent at the 4-position, leading to strong resonance stabilization. |
Reactions Involving the Acetyl Group: Enolate Formation and Condensation
The rate of reactions proceeding through an enolate intermediate, such as aldol or Claisen-Schmidt condensations, will be influenced by the acidity of the α-protons.
| Isomer | Predicted α-Proton Acidity | Predicted Reactivity in Base-Catalyzed Condensations |
| This compound (1) | Lower | Slower reaction rates. |
| 1-(5-Nitropyridin-2-yl)ethanone (2) | Higher | Faster reaction rates. |
| 1-(3-Nitropyridin-4-yl)ethanone (3) | Highest | Fastest reaction rates, though potentially moderated by steric hindrance at the acetyl group. |
Reduction of the Nitro Group
The ease of reduction of the nitro group to an amino group can also be influenced by the electronic environment. A more electron-deficient nitro group is generally easier to reduce. However, steric hindrance around the nitro group can also affect the rate of reduction, especially with bulky reducing agents.
| Isomer | Predicted Ease of Reduction | Rationale |
| This compound (1) | Moderate | Potential for steric hindrance from the adjacent acetyl group. |
| 1-(5-Nitropyridin-2-yl)ethanone (2) | High | Less steric hindrance and strong electron withdrawal. |
| 1-(3-Nitropyridin-4-yl)ethanone (3) | Moderate to High | Strong electron withdrawal, but potential for steric hindrance. |
Experimental Protocols for Quantitative Comparison
To validate the theoretical predictions and provide a definitive comparison of the reactivity of these isomers, standardized kinetic studies are essential. The following protocols outline methods for determining the second-order rate constants for nucleophilic aromatic substitution and for qualitatively comparing the acidity of the α-protons.
Protocol for Kinetic Analysis of Nucleophilic Aromatic Substitution
This protocol describes a general method for determining the second-order rate constants for the reaction of chloro-substituted analogues of the isomers with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Materials:
-
Chloro-substituted analogues of isomers 1 , 2 , and 3
-
Piperidine (freshly distilled)
-
Anhydrous methanol or acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each chloro-nitropyridine substrate (e.g., 1 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials show minimal absorbance.
-
Equilibrate the substrate and nucleophile solutions to the desired reaction temperature (e.g., 25 °C) in the water bath.
-
In a quartz cuvette, mix a known volume of the substrate solution with a known volume of the piperidine solution (with piperidine in large excess).
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete (absorbance reaches a stable plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs_) can be determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the kinetic measurements for each of the different piperidine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs_ versus the concentration of piperidine.
-
Perform this entire procedure for each of the chloro-nitropyridine substrates to be compared.
-
Caption: Experimental workflow for kinetic analysis of SNAr.
Protocol for Comparing α-Proton Acidity via Deuterium Exchange
This protocol provides a qualitative comparison of the rate of deuterium exchange at the α-position of the acetyl group using ¹H NMR spectroscopy.
Materials:
-
Isomers 1 , 2 , and 3
-
Deuterated methanol (CD₃OD)
-
Sodium deuteroxide (NaOD) in D₂O (catalytic amount)
-
NMR tubes
-
¹H NMR spectrometer
Procedure:
-
Sample Preparation:
-
In separate NMR tubes, dissolve an accurately weighed amount of each isomer in CD₃OD.
-
Acquire a ¹H NMR spectrum of each sample at time t=0.
-
To each NMR tube, add a catalytic amount of NaOD solution.
-
-
Monitoring the Exchange:
-
Acquire ¹H NMR spectra of each sample at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, etc.).
-
-
Data Analysis:
-
Integrate the signal corresponding to the α-protons of the acetyl group and compare it to a non-exchangeable internal standard or a signal from the aromatic region of the molecule.
-
The rate of decrease in the integral of the α-proton signal is indicative of the rate of deuterium exchange and, therefore, the relative acidity of the α-protons. A faster decrease corresponds to a more acidic proton.
-
Caption: Workflow for comparing α-proton acidity via D/H exchange.
Conclusion
The positional isomerism of the nitro group in 1-(nitropyridin-yl)ethanones exerts a profound and predictable influence on their chemical reactivity. Through a detailed analysis of electronic and steric effects, this guide has established a theoretical framework for comparing the reactivity of this compound with its 5-nitro-2-yl and 3-nitro-4-yl isomers. The provided experimental protocols offer a clear path for researchers to obtain the necessary quantitative data to validate these predictions. A thorough understanding of these structure-reactivity relationships is crucial for the rational design of synthetic routes and the development of novel molecules with tailored properties in the fields of medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Elucidation of 1-(3-Nitropyridin-2-YL)ethanone Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystal structure analysis with other analytical techniques for the characterization of 1-(3-nitropyridin-2-yl)ethanone and its derivatives. Our focus is to not only present methodologies but to also explain the rationale behind experimental choices, ensuring a robust and validated approach to structural elucidation.
The Unambiguous Power of Single-Crystal X-ray Diffraction
In the realm of structural chemistry, single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the atomic arrangement in a crystalline solid.[1][2][3] This technique provides precise information about bond lengths, bond angles, and torsion angles, which are crucial for understanding a molecule's conformation and its potential interactions in a biological system. For novel compounds like derivatives of this compound, which are of interest in medicinal chemistry, SC-XRD can reveal subtle stereochemical details that influence their pharmacological activity.
However, the journey to a high-quality crystal structure begins with the synthesis of the target compound and, critically, the growth of a suitable single crystal. The synthesis of nitropyridine derivatives can be challenging, often requiring specific nitration strategies to achieve the desired regioselectivity.[4][5]
Complementary Techniques: A Holistic Approach to Characterization
While SC-XRD provides unparalleled detail on the solid-state structure, a comprehensive understanding of a new compound requires a multi-technique approach. Spectroscopic and computational methods offer valuable insights into the molecule's properties in different states and environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure in solution.[6][7] They provide information about the chemical environment of each atom, connectivity, and, in some cases, the relative stereochemistry. For derivatives of this compound, NMR is the first line of analysis to confirm a successful synthesis.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[6] The characteristic vibrational frequencies of the nitro group (NO₂) and the carbonyl group (C=O) in this compound and its derivatives can be readily identified, providing further confirmation of the compound's identity.
Computational Chemistry (Density Functional Theory - DFT): DFT calculations can provide theoretical insights into the molecule's geometry, electronic properties, and vibrational frequencies.[4][7] These calculations can be used to complement experimental data, for instance, by predicting the NMR and IR spectra or by providing a theoretical model of the molecule's conformation.
The relationship between these techniques in a typical characterization workflow can be visualized as follows:
Caption: Workflow for the comprehensive characterization of novel organic compounds.
Experimental Protocols
Synthesis and Purification of this compound Derivatives
The synthesis of 3-nitropyridine derivatives often involves the nitration of the corresponding pyridine precursor.[5] A general procedure is as follows:
-
Dissolve the starting 2-acetylpyridine derivative in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the crude product, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Crystal Growth
Growing single crystals suitable for X-ray diffraction is often a matter of trial and error.[8] Common techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[9][10]
-
The collected data are processed to determine the unit cell parameters and the intensities of the diffracted beams.
-
The crystal structure is solved using direct methods or Patterson methods and then refined by least-squares minimization.[11][12]
Comparative Data Summary
The following table presents a hypothetical comparison of analytical data for a derivative of this compound, drawing on typical values observed for similar compounds.[9][10][11][12]
| Parameter | Single-Crystal X-ray Diffraction | NMR Spectroscopy (CDCl₃) | IR Spectroscopy (KBr) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing | Chemical environment of nuclei, connectivity, solution conformation | Presence of functional groups |
| Sample State | Single Crystal | Solution | Solid |
| Key Data Points | |||
| Crystal System | Monoclinic | N/A | N/A |
| Space Group | P2₁/c | N/A | N/A |
| Unit Cell Dimensions | a = 8.2 Å, b = 10.7 Å, c = 10.6 Å, β = 93.8° | N/A | N/A |
| Key ¹H NMR Shifts (δ, ppm) | N/A | 8.8 (d, H-pyridine), 8.3 (d, H-pyridine), 7.5 (dd, H-pyridine), 2.7 (s, CH₃) | N/A |
| Key ¹³C NMR Shifts (δ, ppm) | N/A | 198 (C=O), 155, 148, 135, 125 (C-pyridine), 26 (CH₃) | N/A |
| Key IR Bands (cm⁻¹) | N/A | N/A | ~1700 (C=O stretch), ~1530 & ~1350 (NO₂ asymmetric & symmetric stretch) |
| Strengths | Unambiguous 3D structure determination | Provides information on structure in solution, relatively fast | Quick and easy identification of functional groups |
| Limitations | Requires a high-quality single crystal, can be time-consuming | Does not provide precise bond lengths and angles, averaging of conformations | Provides limited structural information |
Logical Relationships in Structural Analysis
The interplay between experimental techniques and computational modeling is crucial for a thorough structural analysis.
Caption: Interplay of experimental and computational methods in structural elucidation.
Conclusion
The structural analysis of novel compounds like this compound derivatives is a multifaceted process. While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive characterization relies on the synergistic use of spectroscopic techniques such as NMR and IR, and computational methods like DFT. This integrated approach ensures a thorough and validated understanding of the molecule's structure and properties, which is essential for its potential applications in drug discovery and materials science.
References
- 1. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. rigaku.com [rigaku.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Crystal structure of 2-chloro-1-(3-ethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1-(3-Amino-1H-inden-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-[3-(2-Nitrophenyl)-5-phenyl-2-pyrazolin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nitropyridine Building Blocks: The Unique Role of 1-(3-Nitropyridin-2-yl)ethanone in Synthesis
In the landscape of modern medicinal chemistry and drug development, pyridine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this heterocycle is key to modulating biological activity. Among the most versatile tools for this purpose are nitropyridines, where the potent electron-withdrawing nature of the nitro group activates the pyridine ring, paving the way for a diverse array of chemical transformations.[3][4]
This guide provides an in-depth comparison of several key nitropyridine building blocks, with a special focus on the distinct reactivity and synthetic potential of 1-(3-Nitropyridin-2-yl)ethanone . We will objectively compare its performance against more conventional alternatives like 2-halo- and 2-alkoxy-3-nitropyridines, supported by experimental data and detailed protocols to inform your selection of the optimal building block for your synthetic campaign.
The Subject of Analysis: this compound
This compound is a solid, white to light-yellow compound with a molecular formula of C7H6N2O3.[5][6] Its structure is distinguished by the juxtaposition of a nitro group at the 3-position and an acetyl group at the 2-position. This specific arrangement creates a unique electronic and steric environment that dictates its reactivity.
The primary activating feature is the nitro group, which strongly polarizes the pyridine ring, rendering the C2 and C6 positions highly electrophilic and susceptible to nucleophilic attack. The acetyl group at C2, while also electron-withdrawing, serves a dual role: it acts as a synthetic handle for subsequent transformations and influences the regioselectivity of reactions on the ring. Unlike simple leaving groups, the acetyl moiety offers a gateway to more complex molecular architectures through reactions at its carbonyl or α-carbon positions.
The Alternatives: A Field of Established Building Blocks
For comparison, we will evaluate this compound against three widely used classes of nitropyridine building blocks.
-
2-Alkoxy-3-nitropyridines (e.g., 2-Methoxy-3-nitropyridine): In these building blocks, the alkoxy group can also act as a leaving group in SNAr reactions, though it is generally less labile than a halogen.[13][14][15] These compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[14][16] The choice between a halo- or alkoxy-nitropyridine often depends on the desired reactivity, cost, and the specific nucleophile being employed.
-
Other Multifunctional Nitropyridines (e.g., 2-Amino-4-bromo-3-nitropyridine): These represent more complex building blocks where multiple functional groups offer orthogonal reactivity. For instance, in 2-amino-4-bromo-3-nitropyridine, the bromo group serves as a handle for cross-coupling, while the nitro and amino groups are precursors for creating fused heterocyclic systems like imidazo[4,5-b]pyridines.[17]
Comparative Data Summary
To facilitate a direct comparison, the physical and chemical properties of these key building blocks are summarized below.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Applications |
| This compound | CC(=O)c1ncccc1--INVALID-LINK--[O-] | 166.13[5] | N/A | Synthesis of complex side chains, heterocyclic synthesis |
| 2-Chloro-3-nitropyridine | O=--INVALID-LINK--c1ncccc1Cl | 158.54[18] | 101-103 | SNAr reactions, precursor to 2-substituted pyridines[7] |
| 2-Bromo-3-nitropyridine | O=--INVALID-LINK--c1ncccc1Br | 202.99[10] | 122-125[12] | SNAr and Pd-catalyzed cross-coupling reactions[10][11] |
| 2-Fluoro-3-nitropyridine | O=--INVALID-LINK--c1ncccc1F | 142.08 | 18[19] | Highly reactive SNAr substrate |
| 2-Methoxy-3-nitropyridine | COc1ncccc1--INVALID-LINK--[O-] | 154.12 | 49-52 | Pharmaceutical and agrochemical intermediate[14][15] |
Reactivity and Mechanistic Considerations
The primary reaction pathway for functionalizing these building blocks is Nucleophilic Aromatic Substitution (SNAr). This process involves the addition of a nucleophile to the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent elimination of the leaving group restores aromaticity.
Caption: Generalized SNAr mechanism on a 2-substituted-3-nitropyridine.
While 2-halopyridines excel in reactions where the group at C2 is simply displaced, this compound offers a different synthetic logic. The acetyl group is not a conventional leaving group for SNAr. Instead, it provides a reactive site for chain extension or cyclization reactions after an initial reaction on the pyridine ring or reduction of the nitro group.
Caption: Contrasting synthetic pathways for different nitropyridine building blocks.
Experimental Protocols
To provide a practical basis for comparison, the following validated protocols are presented.
Protocol 1: Synthesis of this compound
This protocol is based on the hydrolysis of a vinyl ether precursor.[5]
Materials:
-
2-(1-Ethoxyvinyl)-3-nitropyridine (1.0 equiv)
-
Acetic acid
-
3N Hydrochloric acid
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-(1-ethoxyvinyl)-3-nitropyridine (e.g., 4.58 g, 23.6 mmol) in acetic acid (46 mL) in a round-bottom flask.
-
To the stirred solution, add 3N hydrochloric acid (34 mL).
-
Stir the reaction mixture at room temperature (20-25°C) for 9 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, carefully neutralize the reaction mixture with aqueous sodium hydroxide solution, then adjust to a pH of 8-9 with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 2/1) to afford this compound as a solid. (Typical yield: ~79%).[5]
Protocol 2: General Procedure for SNAr with 2-Chloro-3-nitropyridine and an Amine
This protocol describes a typical nucleophilic substitution to form a 2-amino-3-nitropyridine derivative.
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, or THF)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)
Procedure:
-
To a solution of 2-chloro-3-nitropyridine (e.g., 1.58 g, 10 mmol) in the chosen anhydrous solvent (30 mL), add the amine (e.g., 11 mmol) and the base (e.g., 2.76 g K₂CO₃, 20 mmol).
-
Heat the reaction mixture to a temperature between 60-100°C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or silica gel chromatography to yield the desired 2-amino-3-nitropyridine product.
Protocol 3: Suzuki Cross-Coupling with 2-Bromo-3-nitropyridine
This protocol outlines the formation of a C-C bond at the 2-position.
Materials:
-
2-Bromo-3-nitropyridine (1.0 equiv)[10]
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃) (2.0 equiv)
-
Solvent (e.g., Dioxane or Toluene/Ethanol mixture)
Procedure:
-
In a reaction vessel, combine 2-bromo-3-nitropyridine (e.g., 203 mg, 1.0 mmol), the boronic acid (1.2 mmol), and the palladium catalyst (e.g., 23 mg Pd(PPh₃)₄, 0.02 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 5 mL Dioxane) followed by the degassed aqueous base (e.g., 1 mL of 2M Na₂CO₃).
-
Heat the mixture to 80-100°C and stir until TLC indicates the consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel chromatography to obtain the 2-aryl-3-nitropyridine product.
Conclusion and Strategic Recommendations
The choice between this compound and other nitropyridine building blocks is fundamentally a strategic one, dictated by the desired final molecular architecture.
-
For direct and efficient substitution at the 2-position , 2-halo-3-nitropyridines (especially 2-fluoro- and 2-chloro-3-nitropyridine) are the reagents of choice for SNAr reactions.
-
When C-C or C-N bond formation via cross-coupling is required , 2-bromo-3-nitropyridine is the superior building block.
-
This compound occupies a unique niche. It is the ideal precursor when the synthetic plan involves elaboration of the substituent at the 2-position . The acetyl group is a versatile handle for forming complex side chains via aldol or Claisen condensations, constructing fused heterocyclic rings, or conversion into other functional groups (e.g., alcohols via reduction, or esters via Baeyer-Villiger oxidation).
For drug development professionals, this compound is not a direct replacement for its halogenated counterparts but rather a complementary tool. It enables the exploration of chemical space around the C2 position that is less accessible from simpler building blocks, allowing for the rapid generation of analogues with diverse and complex side chains crucial for structure-activity relationship (SAR) studies.
References
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. find.slv.vic.gov.au [find.slv.vic.gov.au]
- 4. mdpi-res.com [mdpi-res.com]
- 5. Ethanone, 1-(3-nitro-2-pyridinyl)- (9CI) | 194278-44-9 [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 2-Chloro-3-nitropyridine | 5470-18-8 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. innospk.com [innospk.com]
- 11. nbinno.com [nbinno.com]
- 12. 2-溴-3-硝基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. benchchem.com [benchchem.com]
- 18. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 2-Fluoro-3-nitropyridine CAS#: 1480-87-1 [m.chemicalbook.com]
A Researcher's Guide to Biological Activity Screening of 1-(3-Nitropyridin-2-YL)ethanone Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of a nitro group to this versatile heterocycle can significantly modulate its electronic properties and biological activity, making nitropyridine derivatives a compelling area of research for drug discovery. This guide provides an in-depth, objective comparison of the potential biological activities of "1-(3-Nitropyridin-2-YL)ethanone" derivatives and outlines standardized experimental protocols for their screening. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical class.
The Scientific Rationale: Why Screen this compound Derivatives?
The this compound core represents a unique pharmacophore. The 3-nitropyridine moiety is known to be a bioisostere for other aromatic systems and can participate in various non-covalent interactions with biological targets. The ethanone substituent provides a handle for further chemical modification, allowing for the generation of a diverse library of derivatives with potentially varied biological profiles. The nitro group, being a strong electron-withdrawing group, can influence the molecule's reactivity and interaction with enzymatic targets.[1]
Published literature on the broader class of nitropyridines has revealed a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This provides a strong rationale for the systematic screening of novel derivatives of this compound to identify lead compounds for further development.
Comparative Landscape: Biological Activities of Nitropyridine Derivatives
While specific data for this compound derivatives is emerging, the broader class of nitropyridines has demonstrated significant promise in several therapeutic areas. The following table summarizes representative data from the literature, offering a comparative perspective on the potential of this compound class.
| Compound Class | Biological Activity | Assay/Model | Key Findings (IC50/MIC) | Reference |
| 2-Amino-5-nitropyridine complexes | Antibacterial/Antifungal | Agar well diffusion | Comparable to Ciprofloxacin and Nystatin | [1] |
| 5-Nitropyridin-2-yl derivatives | Urease Inhibition | Jack bean urease assay | IC50 ≈ 2.0–2.3 μM | [1] |
| 5-Nitropyridin-2-yl derivative | Chymotrypsin Inhibition | Chymotrypsin assay | IC50 = 8.67 ± 0.1 μM | [1] |
| Thiazolo[5,4-b]pyridines (from nitropyridines) | MALT1 Protease Inhibition | MALT1 protease assay | IC50 in the 1–500 nM range | [1] |
| Phenolic (pyridin-2-yl)piperazine derivative | Antimicrobial | MIC determination | MIC = 62.5 μg/mL against B. subtilis and C. krusei | [1] |
| Pyridine derivatives | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | IC50 = 76.6 and 96.8 µM for lead compounds | [2] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Anticancer | MTT assay (MCF-7 and A549 cells) | Significant cytotoxicity reported | [3] |
Experimental Workflows for Comprehensive Biological Screening
A systematic approach to screening is paramount to understanding the full therapeutic potential of this compound derivatives. The following section details robust, step-by-step protocols for anticancer, antimicrobial, and anti-inflammatory screening.
Anticancer Activity Screening
The potential of nitropyridine derivatives as anticancer agents warrants a thorough investigation of their cytotoxic effects on various cancer cell lines.
Workflow for Anticancer Screening:
Caption: Workflow for anticancer activity screening.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control such as Doxorubicin.[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Alternative Anticancer Agents for Comparison:
-
Doxorubicin: A widely used chemotherapy agent that intercalates DNA.
-
Paclitaxel: A microtubule-stabilizing agent.
-
Cisplatin: A platinum-based drug that cross-links DNA.
Antimicrobial Activity Screening
Given the reported antimicrobial properties of nitropyridines, screening against a panel of clinically relevant bacteria and fungi is crucial.
Workflow for Antimicrobial Screening:
Caption: Workflow for antimicrobial activity screening.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microplate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]
Standard Antibiotics for Comparison:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.
-
Ampicillin: A beta-lactam antibiotic.
-
Fluconazole: An antifungal agent.
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases, and the identification of novel anti-inflammatory agents is of significant interest.
Workflow for Anti-inflammatory Screening:
Caption: Workflow for anti-inflammatory activity screening.
Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.[1]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[1]
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[5]
-
IC50 Calculation: The IC50 value for NO inhibition is determined from the dose-response curve.
Standard Anti-inflammatory Drugs for Comparison:
-
Diclofenac Sodium: A non-steroidal anti-inflammatory drug (NSAID).
-
Ibuprofen: Another common NSAID.[6]
-
Dexamethasone: A potent corticosteroid with anti-inflammatory properties.
Synthesis of this compound Derivatives
The synthesis of a diverse library of derivatives is crucial for establishing structure-activity relationships (SAR). A common synthetic route to related nitropyridine derivatives involves nucleophilic aromatic substitution on a suitable nitropyridine precursor. For instance, 2-chloro-5-nitropyridine can serve as a versatile starting material.[7]
General Synthetic Scheme:
Caption: A general synthetic approach to derivatives.
A plausible synthetic strategy to obtain the core structure, this compound, could involve the reaction of 2-chloro-3-nitropyridine with a suitable acetylating agent under conditions that facilitate carbon-carbon bond formation. Subsequent modifications of the ethanone moiety, such as aldol condensation or α-halogenation followed by substitution, can be employed to generate a library of derivatives for screening.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. The established biological activities of the broader nitropyridine class in anticancer, antimicrobial, and anti-inflammatory research provide a solid foundation for the systematic screening of new derivatives. The experimental workflows and protocols detailed in this guide offer a robust framework for elucidating the biological potential of these compounds.
Future research should focus on synthesizing a diverse library of this compound derivatives and conducting comprehensive in vitro screening as outlined. Active compounds should then be progressed to more complex in vitro models (e.g., 3D cell cultures, co-cultures) and eventually to in vivo studies to validate their therapeutic efficacy and safety. A thorough investigation of the structure-activity relationships will be critical in optimizing lead compounds for drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(3-Nitropyridin-2-YL)ethanone
For researchers, scientists, and drug development professionals, the precise and reliable quantification of chemical entities is the bedrock of credible research and development. This guide provides an in-depth comparison of potential analytical methodologies for the quantification of 1-(3-Nitropyridin-2-YL)ethanone , a key intermediate in various synthetic pathways.
While specific, pre-validated methods for this exact compound are not widely published, this document serves as an expert guide to developing and validating a robust analytical procedure. We will compare the most suitable analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—based on the molecule's physicochemical properties. This guide is structured to provide not just protocols, but the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy analytical system.
Analyte Profile: this compound
A thorough understanding of the analyte is the first step in method development.
-
Structure: C₇H₆N₂O₃
-
Molecular Weight: 166.13 g/mol
-
Key Functional Groups:
-
Nitropyridine Ring: A strong chromophore, making it highly suitable for UV-Visible spectrophotometric detection.
-
Ketone Group: A polar functional group that influences solubility and chromatographic behavior.
-
Nitro Group (-NO₂): An electron-withdrawing group that increases the compound's polarity and can be susceptible to thermal degradation.
-
This structural analysis suggests that both liquid and gas chromatography are viable, but each comes with distinct advantages and challenges that a senior scientist must weigh.
Head-to-Head Comparison: HPLC-UV vs. GC-MS
The two most powerful and common techniques in a pharmaceutical or chemical analysis lab are HPLC and GC-MS. The choice between them depends on the analyte's volatility, thermal stability, and the required sensitivity and specificity of the assay.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Applicability | Ideal for non-volatile or thermally sensitive compounds. Given the nitro group, this is a significant advantage. | Suitable for volatile and thermally stable compounds. The nitroaromatic structure presents a potential risk of thermal degradation.[1][2][3] |
| Detection | UV-Vis detection is highly effective due to the nitropyridine chromophore. | Mass spectrometry provides high specificity and structural information through fragmentation patterns. |
| Primary Mode | Reversed-Phase (RP-HPLC): Excellent for moderately polar compounds like the target analyte.[4][5] | Electron Ionization (EI): Standard for generating reproducible mass spectra for library matching.[6] |
| Pros | - Robust and highly reproducible.- Avoids thermal degradation.- Widespread availability and expertise.- Simple sample preparation.[7][8][9] | - High sensitivity and selectivity.- Definitive identification via mass spectrum.- Can detect volatile impurities not seen by HPLC. |
| Cons | - Lower specificity than MS without a mass detector.- Potential for co-elution with impurities that also absorb UV light. | - Risk of on-column or injector-port degradation of the nitro group, leading to inaccurate quantification.[10][11]- May require derivatization for less volatile compounds. |
| Verdict for Analyte | Primary Recommended Method. The thermal stability of the nitro group is a significant concern, making HPLC the safer, more robust choice for routine quantification. | Alternative/Confirmatory Method. Excellent for impurity profiling and confirmation of identity, but requires careful validation of thermal stability. |
The Gold Standard: Reversed-Phase HPLC (RP-HPLC) with UV Detection
Based on the analyte's profile, RP-HPLC is the most logical and robust choice for quantification. The method separates compounds based on their hydrophobicity, which is a reliable mechanism for a molecule with both polar (nitro, ketone) and non-polar (aromatic ring) characteristics.
Causality Behind Experimental Choices
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the recommended starting point. Its non-polar nature will interact with the pyridine ring, providing retention, while the polar mobile phase will carry the molecule through the column.
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent is optimal.
-
Aqueous Phase (Solvent A): Deionized water with a modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acidic modifier protonates the pyridine nitrogen, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the column surface.[12][13]
-
Organic Phase (Solvent B): Acetonitrile or Methanol. Rationale: Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution (e.g., starting at 10% B and ramping to 90% B) ensures that impurities with different polarities are effectively separated from the main analyte peak.[14]
-
-
Detection: A Diode Array Detector (DAD) or UV-Vis Detector . Rationale: The nitropyridine ring system will have strong UV absorbance. A full spectrum can be collected using a DAD to determine the optimal wavelength for quantification (λ-max), which enhances sensitivity and allows for peak purity analysis. Wavelengths are typically in the 220-280 nm range for such compounds.[4][15][16]
Visualizing the HPLC Workflow
Caption: Workflow for HPLC method development and validation.
Protocol: HPLC-UV Quantification (Template)
This protocol is a self-validating system, incorporating steps for system suitability to ensure the system is performing correctly before sample analysis.
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 mixture of Mobile Phase A and B.
-
Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.[16]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
UV Detection: Monitor at the predetermined λ-max (e.g., 254 nm).
-
Gradient Program:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 10% B (Re-equilibration)
-
-
-
System Suitability Test (SST):
-
Before analysis, inject a mid-range standard (e.g., 25 µg/mL) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area < 2.0%.
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
Rationale: SST ensures that the chromatographic system is precise and suitable for the intended analysis on any given day.[12]
-
-
Analysis and Quantification:
-
Inject the blank (diluent), followed by the calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
-
The Confirmatory Powerhouse: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is preferred for routine quantification, GC-MS is invaluable for confirming the identity of the analyte and for identifying and quantifying volatile impurities that might be missed by HPLC.
Causality Behind Experimental Choices
-
Injector: A Split/Splitless Inlet is standard. Rationale: A split injection is used for concentrated samples to avoid overloading the column, while a splitless injection is used for trace analysis to maximize sensitivity. The key challenge is optimizing the inlet temperature to ensure complete volatilization without causing thermal degradation of the nitro group. A temperature ramp program for the inlet may be beneficial.[2][10]
-
Stationary Phase (Column): A low-to-mid polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane) , is a good starting point. Rationale: This phase provides good separation for a wide range of semi-volatile compounds.
-
Detector: A Mass Spectrometer operating in Electron Ionization (EI) mode . Rationale: EI at 70 eV provides reproducible fragmentation patterns that can be compared to spectral libraries for definitive identification.[6] It provides a higher degree of specificity than UV detection.
Visualizing the GC-MS Workflow
Caption: Workflow for GC-MS method development and validation.
Protocol: GC-MS Quantification (Template)
-
Preparation of Solutions:
-
Solvent: Use a high-purity volatile solvent such as Ethyl Acetate or Dichloromethane.
-
Standard Stock Solution: Prepare a stock solution of ~1000 µg/mL in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250 °C (or lowest possible temperature that gives good peak shape), Splitless mode.
-
Oven Program:
-
Initial: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Conditions:
-
Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Full Scan (e.g., m/z 40-300) for method development and impurity ID. Selected Ion Monitoring (SIM) for high-sensitivity quantification, monitoring characteristic ions.
-
-
-
Thermal Stability Check (Crucial Step):
-
Inject a standard at varying inlet temperatures (e.g., 200 °C, 225 °C, 250 °C, 275 °C).
-
Monitor for the appearance of degradation peaks and a decrease in the main analyte peak area.
-
Rationale: This experiment is essential to establish the highest inlet temperature that can be used without compromising the integrity of the analyte, a key trustworthiness parameter.[1][3]
-
-
Analysis and Quantification:
-
Generate a calibration curve using the peak area of a characteristic ion (SIM mode) or the total ion chromatogram (TIC, Scan mode).
-
Analyze samples and quantify using the established calibration curve.
-
A Framework for Method Validation
Regardless of the chosen technique, the method must be formally validated to prove it is fit for its intended purpose. This is a non-negotiable step in regulated environments. The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19][20][21]
Decision Logic for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Summary of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is only from the analyte. | No interference at the analyte's retention time from blanks, placebos, or degradation products. Peak purity should pass. |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Concentration interval of reliability. | Typically 80-120% of the target concentration for an assay. |
| Accuracy | Closeness to the true value. | % Recovery typically between 98.0% and 102.0%. |
| Precision | Agreement between repeated measurements. | Repeatability & Intermediate Precision: %RSD ≤ 2.0%. |
| LOD/LOQ | Lowest amount detectable/quantifiable. | LOD: Signal-to-Noise ratio of 3:1. LOQ: S/N of 10:1.[16] |
| Robustness | Resistance to small, deliberate method changes. | %RSD should remain within acceptable limits when parameters (pH, flow rate, temp) are slightly varied. |
Conclusion
For the routine, reliable quantification of This compound , a validated Reversed-Phase HPLC method with UV detection is the superior and recommended choice. Its primary advantage is the circumvention of potential thermal degradation, ensuring the analytical integrity of the nitro-containing analyte. This method is robust, reproducible, and aligns with standard practices in the pharmaceutical and chemical industries.
Gas Chromatography-Mass Spectrometry serves as a powerful secondary technique. It is unparalleled for the definitive confirmation of the analyte's identity and for creating a comprehensive profile of volatile impurities. However, its use as a primary quantitative tool for this specific molecule must be preceded by a rigorous evaluation of the analyte's thermal stability.
By following the proposed workflows and adhering to the validation principles outlined in the ICH Q2(R1) guidelines, researchers and drug development professionals can develop a scientifically sound, trustworthy, and defensible analytical method for this compound, ensuring data of the highest quality and integrity.
References
- 1. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - SPECTROSCOPIC AND THERMAL ANALYSIS OF EXPLOSIVE AND RELATED COMPOUNDS VIA GAS CHROMATOGRAPHY/VACUUM ULTRAVIOLET SPECTROSCOPY (GC/VUV) - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. organomation.com [organomation.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.si.edu [repository.si.edu]
- 12. scispace.com [scispace.com]
- 13. An isocratic RP-HPLC-UV method for simultaneous quantification of tizanidine and lidocaine: application to in vitro release studies of a subcutaneous implant - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 19. ICH Official web site : ICH [ich.org]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
A Senior Application Scientist's Guide to Catalysis in 1-(3-Nitropyridin-2-YL)ethanone Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized pyridine cores is a cornerstone of modern medicinal chemistry, as this heterocycle is a ubiquitous motif in FDA-approved drugs.[1][2] Specifically, 1-(3-nitropyridin-2-yl)ethanone serves as a critical building block for more complex pharmaceutical intermediates. However, the direct and selective functionalization of the pyridine ring presents significant challenges due to its electron-deficient nature and the strong coordinating ability of the ring nitrogen, which can interfere with metal catalysts.[1][2][3]
This guide provides a comparative analysis of catalytic strategies for the synthesis of this compound. We will move beyond a simple recitation of protocols to explain the underlying causality of experimental choices, empowering you to select and optimize the most suitable catalytic system for your research.
Strategic Approaches to Pyridine Functionalization
Two primary strategies dominate the synthesis of substituted pyridines: constructing the ring from acyclic precursors or, more commonly for late-stage functionalization, modifying a pre-existing pyridine core.[2] For our target molecule, the introduction of an acetyl group at the C2 position of 3-nitropyridine is the key transformation. This can be approached through several catalytic pathways, each with distinct advantages and limitations.
The primary challenge lies in the electronic nature of the substrate. The nitro group at the C3 position is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can activate it for certain types of nucleophilic or transition-metal-catalyzed reactions.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount and dictates the reaction mechanism, efficiency, and substrate scope. Below, we compare the most relevant catalytic classes for this transformation.
| Catalyst System | Reaction Type | Typical Substrates | Advantages | Disadvantages |
| Palladium-based | Cross-Coupling (e.g., Stille, Suzuki) | 2-Halo-3-nitropyridine, Organometallic acetylating agent | High yields, excellent functional group tolerance, well-established reliability. | High cost of catalyst and ligands, potential for heavy metal contamination, requires pre-functionalized starting material. |
| Copper-based | Cross-Coupling / C-H Activation | 2-Halo-3-nitropyridine, Pyridine N-Oxides | Lower cost than palladium, versatile for various C-N, C-O, and C-C bond formations. | Often requires higher temperatures, can be sensitive to ligand choice, may have lower turnover numbers than Pd systems. |
| Organocatalysis | Nucleophilic Aromatic Substitution (SNAr) / Radical Reactions | Activated pyridines (e.g., N-oxides) | Metal-free (avoids contamination), often milder conditions, can offer unique selectivity.[4][5] | Limited to specific activation modes, may require stoichiometric amounts of catalyst, scope can be narrower than transition metals. |
| Photocatalysis | Radical C-H Functionalization | Pyridinium salts or activated pyridines | Extremely mild conditions (visible light), high regioselectivity possible, accesses novel reaction pathways.[1][5] | Requires specialized photoreactor equipment, quantum yields can be low, sensitive to reaction quenching. |
Deep Dive: Palladium-Catalyzed Cross-Coupling
Palladium catalysis remains the gold standard for reliability in complex fragment couplings. For the synthesis of this compound, a Stille or Suzuki coupling of 2-chloro-3-nitropyridine is a highly plausible and robust approach.
Catalytic Cycle Rationale
The success of this reaction hinges on the precise orchestration of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The choice of ligand is critical; it modulates the electron density at the palladium center, stabilizes reactive intermediates, and facilitates the desired bond-forming steps.
Caption: Palladium-catalyzed cross-coupling cycle for ketone synthesis.
Experimental Protocol: Stille Coupling
This protocol is a representative, self-validating system. The steps are designed to ensure an inert atmosphere, crucial for the stability of the Pd(0) catalyst, and the purification process is standard for removing organotin byproducts and isolating the target compound.
Materials:
-
2-Chloro-3-nitropyridine (1.0 equiv)
-
Tributyl(1-ethoxyvinyl)tin (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous Toluene
-
1M Hydrochloric Acid
-
Saturated aqueous Potassium Fluoride (KF)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
Workflow:
Caption: General workflow for Stille coupling and product isolation.
Detailed Steps:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-chloro-3-nitropyridine (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent and Reagent Addition: Seal the flask, evacuate, and backfill with argon gas. Repeat this cycle three times. Add anhydrous toluene via syringe, followed by the dropwise addition of tributyl(1-ethoxyvinyl)tin (1.2 equiv).
-
Reaction: Heat the mixture to reflux (approximately 110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Hydrolysis: Cool the reaction to room temperature. Add 1M HCl and stir vigorously for 1 hour. This step hydrolyzes the intermediate enol ether to the desired ketone.
-
Workup: Dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts. Wash subsequently with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product, this compound.
Emerging Alternative: Direct C-H Functionalization
While cross-coupling is robust, it generates stoichiometric waste and requires pre-functionalized starting materials. Direct C-H functionalization represents a more atom-economical and sustainable approach.[2][6] Several strategies have emerged to tackle the inherent challenge of activating specific C-H bonds on the pyridine ring.[1][3]
For our target, a transition-metal-catalyzed C2-H acylation would be ideal. This often involves:
-
N-Oxide Strategy: The pyridine nitrogen is temporarily converted to an N-oxide. This modification alters the electronic properties of the ring, making the C2 position more susceptible to functionalization.[3][7] The N-oxide can be removed in a subsequent step.
-
Directing Group Strategy: A directing group is installed on the pyridine ring or a nearby substituent to chelate to the metal catalyst, positioning it in close proximity to the target C-H bond for activation.
While protocols for the direct acylation of 3-nitropyridine at the C2 position are not yet widespread, advances in the C-H functionalization of related azines suggest that catalyst systems based on Rhodium, Ruthenium, or Palladium could be developed for this purpose.[6] The primary challenge would be achieving high regioselectivity in the presence of the deactivating nitro group.
Conclusion and Scientific Outlook
For the reliable, scaleable synthesis of This compound , Palladium-catalyzed cross-coupling of 2-chloro-3-nitropyridine remains the most field-proven and predictable method. Its broad functional group tolerance and high yields make it the preferred choice in a drug development setting where reliability is paramount.
However, the field is rapidly advancing. The future of pyridine synthesis lies in the continued development of direct C-H functionalization catalysts that operate under mild conditions with high regioselectivity.[1] The development of a robust organocatalytic or photocatalytic system for this specific transformation would represent a significant step forward, offering a metal-free, sustainable alternative to classical methods. Researchers are encouraged to explore these emerging areas, as they hold the key to more efficient and environmentally benign syntheses of critical pharmaceutical building blocks.
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 4. Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry [gcande.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine synthesis [organic-chemistry.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
